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Foundational

6-(2-Hydroxyethoxy)hexan-1-ol chemical structure and properties

An In-depth Technical Guide to 6-(2-Hydroxyethoxy)hexan-1-ol Authored by: A Senior Application Scientist Introduction 6-(2-Hydroxyethoxy)hexan-1-ol is a bifunctional organic molecule characterized by a six-carbon aliphat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-(2-Hydroxyethoxy)hexan-1-ol

Authored by: A Senior Application Scientist

Introduction

6-(2-Hydroxyethoxy)hexan-1-ol is a bifunctional organic molecule characterized by a six-carbon aliphatic chain flanked by a primary alcohol and a 2-hydroxyethoxy group. This structure, incorporating both ether and diol functionalities, imparts a unique combination of polarity, hydrogen bonding capability, and chemical reactivity. For researchers and professionals in drug development and materials science, this compound represents a versatile building block and a potential key component in a variety of applications, from advanced polymer synthesis to the construction of sophisticated bioconjugates and drug delivery systems. Its hydrophilic nature, coupled with a flexible carbon spacer, makes it an attractive candidate for modifying the physicochemical properties of parent molecules, such as enhancing solubility or creating specific linker architectures. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, grounded in established chemical principles and spectroscopic data.

Chemical Structure and Identifiers

The molecular structure of 6-(2-Hydroxyethoxy)hexan-1-ol consists of a hexan-1-ol backbone where the hydrogen of the hydroxyl group at the 6-position is substituted by a 2-hydroxyethyl group, forming an ether linkage.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Steps 1,6-Hexanediol 1,6-Hexanediol Alkoxide Formation Alkoxide Formation 1,6-Hexanediol->Alkoxide Formation Sodium Hydride (NaH) Sodium Hydride (NaH) Sodium Hydride (NaH)->Alkoxide Formation 2-Chloroethanol 2-Chloroethanol Etherification Etherification 2-Chloroethanol->Etherification Alkoxide Formation->Etherification Intermediate Workup & Purification Workup & Purification Etherification->Workup & Purification Crude Product Product Product Workup & Purification->Product Purified

Caption: Generalized workflow for the synthesis of 6-(2-Hydroxyethoxy)hexan-1-ol.

Experimental Protocol: Synthesis of 6-(2-Hydroxyethoxy)hexan-1-ol
  • Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of 1,6-hexanediol (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Alkoxide Formation : Cool the solution to 0°C in an ice bath. Add sodium hydride (1.0 equivalent, 60% dispersion in mineral oil) portion-wise over 30 minutes. Allow the mixture to stir at 0°C for one hour, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Etherification : Re-cool the mixture to 0°C and add a solution of 2-chloroethanol (1.0 equivalent) in anhydrous THF dropwise via an addition funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours.

  • Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up : Cool the reaction mixture to room temperature and cautiously quench with water to destroy any unreacted sodium hydride. Add diethyl ether and water, and separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel to afford pure 6-(2-Hydroxyethoxy)hexan-1-ol.

Spectroscopic Characterization

Definitive structural elucidation relies on a combination of modern spectroscopic techniques. The following sections detail the expected spectral data for 6-(2-Hydroxyethoxy)hexan-1-ol.

SpectroWorkflow Sample Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS or ESI-MS) Sample->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis and characterization.

¹H NMR Spectroscopy

The proton NMR spectrum will provide detailed information about the connectivity and chemical environment of the hydrogen atoms.

  • Expected Chemical Shifts (δ) in CDCl₃:

    • ~3.70 ppm (t, 2H): Methylene protons adjacent to the primary alcohol (-CH₂OH).

    • ~3.65 ppm (t, 2H): Methylene protons of the ethoxy group adjacent to the hydroxyl (-OCH₂CH₂OH).

    • ~3.55 ppm (t, 2H): Methylene protons of the ethoxy group adjacent to the ether oxygen (-OCH₂CH₂OH).

    • ~3.45 ppm (t, 2H): Methylene protons of the hexyl chain adjacent to the ether oxygen (-CH₂O-).

    • ~2.5-3.0 ppm (br s, 2H): Hydroxyl protons (-OH). These signals are typically broad and their chemical shift is concentration-dependent. Can be exchanged with D₂O.

    • ~1.55-1.65 ppm (m, 4H): Methylene protons at C2 and C5 of the hexyl chain.

    • ~1.30-1.45 ppm (m, 4H): Methylene protons at C3 and C4 of the hexyl chain.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

  • Expected Chemical Shifts (δ) in CDCl₃:

    • ~72.5 ppm: Methylene carbon of the hexyl chain adjacent to the ether oxygen (-C H₂O-).

    • ~71.0 ppm: Methylene carbon of the ethoxy group adjacent to the ether oxygen (-OC H₂CH₂OH).

    • ~63.0 ppm: Methylene carbon bearing the primary alcohol (-C H₂OH).

    • ~61.5 ppm: Methylene carbon of the ethoxy group bearing the hydroxyl (-OCH₂C H₂OH).

    • ~32.5 ppm: Methylene carbon at C2 of the hexyl chain.

    • ~29.5 ppm: Methylene carbon at C5 of the hexyl chain.

    • ~26.0 ppm: Methylene carbon at C4 of the hexyl chain.

    • ~25.5 ppm: Methylene carbon at C3 of the hexyl chain.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule. [1]

  • Characteristic Absorption Bands:

    • 3600-3200 cm⁻¹ (broad, strong): O-H stretching vibration of the hydroxyl groups, broadened due to hydrogen bonding. [1] * 2930-2850 cm⁻¹ (strong): C-H stretching vibrations of the aliphatic methylene groups.

    • 1120-1080 cm⁻¹ (strong): C-O-C stretching vibration of the ether linkage.

    • 1070-1030 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a fingerprint for the compound.

  • Expected Fragmentation:

    • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 162.1256 for [M]⁺) may be weak or absent in electron ionization (EI) mode. A protonated molecule [M+H]⁺ at m/z = 163.1334 would be expected in electrospray ionization (ESI) positive mode.

    • Key Fragments: Common fragmentation pathways would include cleavage alpha to the oxygen atoms, such as loss of CH₂OH (m/z = 31) or CH₂CH₂OH (m/z = 45), and cleavage of the ether bond.

Applications in Research and Drug Development

The unique bifunctional nature of 6-(2-Hydroxyethoxy)hexan-1-ol makes it a valuable tool for chemical biologists and medicinal chemists.

  • Linker Technology : In the field of targeted protein degradation, this molecule can serve as a hydrophilic linker for Proteolysis Targeting Chimeras (PROTACs). The hydroxyl groups provide attachment points for warheads and E3 ligase ligands, while the ether-containing chain can improve the solubility and pharmacokinetic properties of the resulting PROTAC.

  • Bioconjugation : The terminal hydroxyl groups can be selectively functionalized to introduce other reactive moieties, enabling the conjugation of this linker to proteins, peptides, or other biomolecules.

  • Drug Delivery : As a building block for polymers, it can be incorporated into hydrogels or nanoparticles for controlled drug release applications. The diol functionality allows for the formation of polyesters or polycarbonates.

  • High-Boiling Point Solvent : Similar to other high-boiling glycol ethers like diethylene glycol monohexyl ether, it can be used as a solvent for organic reactions that require elevated temperatures. [2]

Safety and Handling

While specific toxicity data for 6-(2-Hydroxyethoxy)hexan-1-ol is not readily available, it should be handled with the standard precautions for laboratory chemicals. Based on structurally related glycol ethers, it may cause skin and eye irritation. [3]

  • Personal Protective Equipment (PPE) : Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling : Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

6-(2-Hydroxyethoxy)hexan-1-ol is a highly functional and versatile chemical compound with significant potential in various scientific domains. Its well-defined structure, characterized by a flexible aliphatic spacer and two terminal hydroxyl groups, makes it an ideal candidate for applications requiring precise molecular architecture, such as in the development of linkers for bioconjugation and targeted therapeutics. The synthetic accessibility and the array of spectroscopic techniques available for its characterization provide researchers with a reliable platform for its incorporation into more complex molecular systems. As the fields of drug delivery and materials science continue to advance, the utility of such specialized building blocks will undoubtedly expand.

References

  • Ataman Kimya. (n.d.). HEXAN-1-OL.
  • BenchChem. (2025). Application Notes and Protocols for Diethylene Glycol Monohexyl Ether in Organic Synthesis.
  • PubChem. (2025). 6-[(Oxiran-2-yl)methoxy]hexan-1-ol | C9H18O3 | CID 14512191.
  • PubChem. (2025). 6-(1-Hydroxyethoxy)hexan-1-ol | C8H18O3 | CID 88599168.
  • National Center for Biotechnology Information. (n.d.). Diethylene glycol monohexyl ether | C10H22O3 | CID 8199. PubChem.
  • NIST. (n.d.). 1-Hexanol. NIST Chemistry WebBook.
  • Google Patents. (n.d.). CN111233641A - Preparation method of diethylene glycol monomethyl ether.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of 6-Hydroxyhexanal and Its Derivatives.
  • Chemsrc. (2025). 6-(2-Hydroxyethoxy)-1-hexanol | CAS#:23684-16-4.
  • Ataman Kimya. (n.d.). DIETHYLENE GLYCOL MONOHEXYL ETHER.
  • BLDpharm. (n.d.). 23684-16-4|6-(2-Hydroxyethoxy)hexan-1-ol.
  • Sigma-Aldrich. (n.d.). Diethylene glycol mono-n-hexyl ether for synthesis 112-59-4.
  • PubChem. (n.d.). 6-Hydroxyhexan-2-one | C6H12O2 | CID 89077.
  • Santa Cruz Biotechnology. (n.d.). Diethylene glycol monohexyl ether.
  • ResearchGate. (n.d.). The 1 H NMR spectral data (δ) for compounds 1-6 a.
  • BenchChem. (2025). A Comparative Analysis of 6-Methoxy-2-hexanone and 6-chloro-2-hexanone for Researchers and Drug Development Professionals.
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
  • MDPI. (2021, November 1). An Investigation into the Interaction between Double Hydroxide-Based Antioxidant Benzophenone Derivatives and Cyclooxygenase 2.
  • Google Patents. (n.d.). WO2011021029A1 - Process for reducing the 6-keto group of a morphinan alkaloid to the 6-hydroxy group by hydrogenation.
  • Ataman Kimya. (n.d.). DIETHYLENE GLYCOL MONO-N-HEXYL ETHER.
  • Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet.
  • Google Patents. (2007, September 13). US8871779B2 - Process for preparing morphinan-6-one products with low levels of α,β-unsaturated ketone compounds.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of 6-Mercapto-1-hexanol.
  • ResearchGate. (2026, January 23). Selective Conversion of Cyclohexene to 2-Methoxycyclohexanol over Molybdenum Oxide on Beta Zeolite.
  • BenchChem. (2025). An In-depth Technical Guide to 6-Hydroxyhexanal: Chemical Properties and Structure Elucidation.
  • CymitQuimica. (n.d.). CAS 112-59-4: Diethylene glycol monohexyl ether.
  • National Center for Biotechnology Information. (n.d.). 6-Mercapto-1-hexanol | C6H14OS | CID 560126. PubChem.
  • Wikipedia. (n.d.). 1-Hexanol.

Sources

Exploratory

Physicochemical Characteristics and Application Engineering of 6-(2-Hydroxyethoxy)hexan-1-ol in Advanced Therapeutics

Executive Summary 6-(2-Hydroxyethoxy)hexan-1-ol (CAS: 23684-16-4) is a highly versatile, heterobifunctional aliphatic-ether diol. As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(2-Hydroxyethoxy)hexan-1-ol (CAS: 23684-16-4) is a highly versatile, heterobifunctional aliphatic-ether diol. As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), it has gained significant prominence in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[1]. By combining the lipophilic properties of a six-carbon alkyl chain with the hydrophilic flexibility of an ethoxy group, this molecule serves as an optimal hybrid linker, bridging the gap between aqueous solubility and cellular membrane permeability[2],[].

Physicochemical Profiling & Structural Causality

The utility of 6-(2-hydroxyethoxy)hexan-1-ol stems directly from its hybrid molecular architecture. Understanding its baseline properties is essential for predicting its behavior during complex conjugation workflows.

Table 1: Physicochemical Properties of 6-(2-Hydroxyethoxy)hexan-1-ol

PropertyValueCausality / Functional Implication
CAS Number 23684-16-4[4]Unique identifier for procurement and regulatory tracking.
Molecular Formula C8H18O3[4]Provides a balanced carbon-to-oxygen ratio for amphiphilicity.
Molecular Weight 162.23 g/mol [4]Low molecular weight ensures minimal bulk addition to the final drug construct, preserving binding affinity.
SMILES OCCOCCCCCCO[1]Highlights the asymmetric primary diol structure, enabling orthogonal functionalization strategies.
Physical Form Colorless to yellow sticky oil[4]Indicates a low melting point driven by the flexible ether and alkyl linkages preventing tight crystal packing.
Storage Temp 2-8°C[4]Cold storage prevents the slow autoxidation of the ether linkage over prolonged periods.
Structural Causality in Drug Design

Historically, PROTAC linkers relied heavily on pure polyethylene glycol (PEG) chains. While highly soluble, pure PEG linkers often suffer from poor cellular permeability due to excessive polarity[2]. Conversely, pure alkyl linkers offer excellent passive diffusion across lipid bilayers but can lead to "brick dust" molecules with poor aqueous solubility[].

6-(2-Hydroxyethoxy)hexan-1-ol resolves this dichotomy. The C6 alkyl segment dampens overall polarity and reduces non-specific plasma protein binding, while the single ether oxygen provides just enough hydrogen-bond acceptance to maintain solubility[]. This "Goldilocks" physicochemical profile makes it an ideal building block for lead optimization.

Self-Validating Experimental Protocol: Orthogonal Monoprotection

To utilize 6-(2-hydroxyethoxy)hexan-1-ol as a directional linker (e.g., attaching a warhead to one end and an E3 ligase ligand to the other), one of the two primary hydroxyl groups must be selectively protected. Because both termini are primary alcohols, statistical mono-protection is required, driven by stoichiometry and slight steric/electronic differences.

Objective: Selective mono-silylation using tert-Butyldimethylsilyl chloride (TBS-Cl).

Step-by-Step Methodology:

  • Preparation: Dissolve 6-(2-hydroxyethoxy)hexan-1-ol (3.0 equivalents) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: An excess of the diol is crucial to statistically minimize the formation of the bis-protected byproduct.

  • Base Addition: Add imidazole (1.5 equivalents) and stir for 10 minutes at 0°C.

    • Causality: Imidazole acts as both a nucleophilic catalyst and an acid scavenger for the HCl generated during silylation.

  • Reagent Addition: Dropwise add a solution of TBS-Cl (1.0 equivalent) in DCM over 30 minutes. Maintain at 0°C, then allow to warm to room temperature over 4 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system. Stain with KMnO4.

    • Self-Validation: You must observe three distinct spots: unreacted diol (baseline), mono-protected product (Rf ~0.4), and a faint bis-protected spot (Rf ~0.8). If the bis-protected spot is dominant, the TBS-Cl addition was too rapid or the temperature was too high.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl. Extract three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude mixture via silica gel flash chromatography, eluting with a gradient of 10-30% Ethyl Acetate in Hexanes.

  • Validation Checkpoint 2 (LC-MS/NMR): Analyze the isolated fraction.

    • Self-Validation: LC-MS should show an [M+H]+ peak at 277.2 m/z. 1H-NMR should confirm the integration of the TBS methyl protons (6H) and tert-butyl protons (9H) relative to the alkyl chain backbone.

Mechanistic Visualizations

SynthesisWorkflow A 6-(2-Hydroxyethoxy)hexan-1-ol (Excess Diol) B TBS-Cl, Imidazole (0°C to RT, DCM) A->B Step 1 C TLC Validation (Check for Rf ~0.4) B->C Step 2 D Flash Chromatography (Separation of Mono/Bis) C->D Step 3 E LC-MS & NMR Validation (Confirm[M+H]+ 277.2) D->E Step 4

Self-validating workflow for the orthogonal mono-protection of 6-(2-hydroxyethoxy)hexan-1-ol.

PROTACMechanism POI Protein of Interest (Target) TC Ternary Complex Formation POI->TC Binding PROTAC PROTAC Molecule (Hybrid PEG-Alkyl Linker) PROTAC->TC Bridging E3 E3 Ubiquitin Ligase E3->TC Recruitment UB Poly-Ubiquitination TC->UB Proximity Effect DEG Proteasomal Degradation UB->DEG UPS Pathway

Mechanism of targeted protein degradation facilitated by a hybrid PEG-alkyl PROTAC linker.

References

  • Sigma-Aldrich. "6-(2-HYDROXYETHOXY)HEXAN-1-OL | 23684-16-4". Sigma-Aldrich Catalog. 4

  • TargetMol. "Cas No.23684-16-4 — TargetMol Chemicals". TargetMol Product Database. 1

  • NIH PMC. "Current strategies for the design of PROTAC linkers: a critical review". National Library of Medicine. 2

  • BOC Sciences. "Alkyl Linkers in PROTACs - Improve Permeability & PK". BOC Sciences Technical Hub.

Sources

Foundational

A Technical Guide to the Solubility Profile of 6-(2-Hydroxyethoxy)hexan-1-ol in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 6-(2-Hydroxyethoxy)hexan-1-ol, a diol ether with significant potential in pharmaceutical and chemical research. This do...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 6-(2-Hydroxyethoxy)hexan-1-ol, a diol ether with significant potential in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and utilizing the solubility profile of this compound.

Introduction: Understanding the Molecular Versatility of 6-(2-Hydroxyethoxy)hexan-1-ol

6-(2-Hydroxyethoxy)hexan-1-ol is a unique molecule characterized by its amphiphilic nature, possessing both hydrophilic and lipophilic moieties. This dual characteristic, stemming from two terminal hydroxyl groups and a central ether linkage combined with a six-carbon alkyl chain, governs its interaction with various organic solvents. A thorough understanding of its solubility is paramount for its effective application in areas such as drug formulation, synthesis, and purification.

Physicochemical Properties of 6-(2-Hydroxyethoxy)hexan-1-ol

A foundational understanding of the physicochemical properties of 6-(2-Hydroxyethoxy)hexan-1-ol is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C8H18O3[1][2][3]
Molecular Weight 162.23 g/mol [1][2][3]
Physical Form Oil[2]
CAS Number 23684-16-4[1][2]
Purity Typically ≥95%[2]
Storage Temperature 4°C[2]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of 6-(2-Hydroxyethoxy)hexan-1-ol.[4] This principle suggests that substances with similar polarities are more likely to be miscible. The polarity of a solvent is determined by its dipole moment and its ability to form hydrogen bonds. Organic solvents can be broadly categorized into three groups:

  • Polar Protic Solvents: These solvents, such as ethanol and methanol, can act as both hydrogen bond donors and acceptors.

  • Polar Aprotic Solvents: Solvents like acetone and dimethyl sulfoxide (DMSO) have a significant dipole moment but lack O-H or N-H bonds, making them hydrogen bond acceptors only.

  • Non-polar Solvents: These solvents, including hexane and toluene, have low dielectric constants and are incapable of forming strong hydrogen bonds.

Due to the presence of two hydroxyl groups, 6-(2-Hydroxyethoxy)hexan-1-ol is capable of acting as both a hydrogen bond donor and acceptor. The ether linkage also contributes to its polarity. The hexyl chain, however, imparts a non-polar character. This amphiphilic nature suggests that 6-(2-Hydroxyethoxy)hexan-1-ol will exhibit a broad solubility profile.

Predicted Solubility Profile:

  • High Solubility/Miscibility: Expected in polar protic solvents (e.g., methanol, ethanol, isopropanol) due to strong hydrogen bonding interactions. Also expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF, acetone).

  • Moderate to Good Solubility: Expected in solvents with intermediate polarity.

  • Limited Solubility: Expected in highly non-polar solvents (e.g., hexane, cyclohexane) where the hydrophilic interactions of the hydroxyl and ether groups cannot be overcome by the weak van der Waals forces.

Experimental Determination of Solubility Profile

To obtain quantitative data on the solubility of 6-(2-Hydroxyethoxy)hexan-1-ol, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of a liquid compound in various organic solvents.

Materials and Equipment
  • 6-(2-Hydroxyethoxy)hexan-1-ol (≥95% purity)

  • A range of organic solvents (analytical grade or higher) representing different polarity classes (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Positive displacement pipettes

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility profile.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Accurately weigh 6-(2-Hydroxyethoxy)hexan-1-ol C Add excess 6-(2-Hydroxyethoxy)hexan-1-ol to a known volume of solvent A->C B Select a range of organic solvents B->C D Equilibrate the mixture at a constant temperature (e.g., 25°C) with agitation C->D E Centrifuge to separate undissolved solute D->E F Carefully collect an aliquot of the supernatant E->F G Dilute the aliquot with a suitable solvent F->G H Analyze the diluted sample by HPLC or GC to determine the concentration G->H

Figure 1: Experimental workflow for determining the solubility of 6-(2-Hydroxyethoxy)hexan-1-ol.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume (e.g., 1 mL) of each selected organic solvent.

    • Add an excess amount of 6-(2-Hydroxyethoxy)hexan-1-ol to each vial. The presence of a visible undissolved phase is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved 6-(2-Hydroxyethoxy)hexan-1-ol.

  • Sample Analysis:

    • Carefully withdraw a precise aliquot of the clear supernatant without disturbing the undissolved layer.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of 6-(2-Hydroxyethoxy)hexan-1-ol.

  • Data Interpretation:

    • The determined concentration represents the solubility of 6-(2-Hydroxyethoxy)hexan-1-ol in that specific solvent at the experimental temperature.

    • Results should be expressed in appropriate units, such as mg/mL or g/100g of solvent.

Safety and Handling

6-(2-Hydroxyethoxy)hexan-1-ol is classified as harmful if swallowed and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

6-(2-Hydroxyethoxy)hexan-1-ol is an amphiphilic molecule with a predicted broad solubility profile. Its miscibility with polar protic and aprotic organic solvents is anticipated to be high, with decreasing solubility in less polar and non-polar solvents. The experimental protocol detailed in this guide provides a robust framework for researchers to quantitatively determine the solubility of 6-(2-Hydroxyethoxy)hexan-1-ol in solvents relevant to their specific applications. This information is critical for the successful use of this versatile compound in research and development.

References

  • Chemsrc. (2025, December 26). 6-(2-Hydroxyethoxy)-1-hexanol | CAS#:23684-16-4. Retrieved from [Link]

  • PubChem. (n.d.). 6-(1-Hydroxyethoxy)hexan-1-ol. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIETHYLENE GLYCOL MONOHEXYL ETHER. Retrieved from [Link]

Sources

Exploratory

6-(2-Hydroxyethoxy)hexan-1-ol (CAS 23684-16-4): A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Bioconjugation

As a Senior Application Scientist specializing in targeted protein degradation and bioconjugation, I frequently encounter the critical bottleneck of linker optimization. The binary choice between highly hydrophilic polye...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in targeted protein degradation and bioconjugation, I frequently encounter the critical bottleneck of linker optimization. The binary choice between highly hydrophilic polyethylene glycol (PEG) chains and highly lipophilic alkyl chains often forces a compromise in drug design. Pure PEG linkers can inflate the topological polar surface area (TPSA), hindering cell permeability, while pure alkyl chains often induce molecular aggregation.

This is where hybrid molecules like 6-(2-hydroxyethoxy)hexan-1-ol become indispensable. By merging an aliphatic hexyl chain with a hydrophilic ethoxy unit, this unsymmetrical diol provides an optimal amphiphilic balance, making it a highly sought-after building block for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Chemical Identity & Structural Characteristics

6-(2-Hydroxyethoxy)hexan-1-ol is a linear, aliphatic-ether hybrid diol. The presence of two primary hydroxyl groups at opposite ends of the molecule allows for bifunctionalization, which is the cornerstone of cross-linking chemistry.

Quantitative Physicochemical Properties

The following table summarizes the core identifiers and physical properties of the compound, verified against chemical databases.

PropertyValue
CAS Number 23684-16-4
Molecular Formula C8H18O3
Molecular Weight 162.23 g/mol
SMILES String OCCCCCCOCCO
Appearance Colorless to light brown oil
Solubility Soluble in DCM, DMF, DMSO, MeOH; moderately soluble in water

Data supported by 1[1], 2[2], and 3[3].

Mechanistic Role in Drug Development (PROTACs)

In the design of PROTACs, the linker is not merely a passive string; it actively dictates the thermodynamics of the ternary complex (Target Protein–PROTAC–E3 Ligase). According to 4[4], 6-(2-hydroxyethoxy)hexan-1-ol is extensively utilized as a PROTAC linker conjugate.

The Causality of Linker Selection: Why use this specific 8-atom spacer (excluding terminal functional groups)? The 6-carbon hydrophobic stretch favorably interacts with hydrophobic patches often found near the surface of E3 ligases (like Cereblon), stabilizing the ternary complex via Van der Waals forces. Meanwhile, the ether oxygen provides a critical hydrogen bond acceptor to maintain aqueous solubility. This lowers the overall TPSA compared to a pure PEG3 linker, directly improving the molecule's ability to cross lipid bilayers.

PROTAC_Assembly Target Target Protein Ligand (e.g., Kinase Inhibitor) Linker 6-(2-Hydroxyethoxy)hexan-1-ol (Amphiphilic Linker) Target->Linker Conjugation (Amide Bond) PROTAC Chimeric PROTAC Degrader Linker->PROTAC Assembly E3 E3 Ligase Ligand (e.g., Thalidomide/VHL) E3->Linker Conjugation (Click Chemistry)

Logical assembly of a PROTAC using the amphiphilic linker.

Synthetic Derivatization: Desymmetrization Protocol

To utilize 6-(2-hydroxyethoxy)hexan-1-ol as a directional linker, we must differentiate its two hydroxyl groups. Because both are primary alcohols with highly similar steric and electronic environments, we rely on statistical monoprotection .

The following protocol outlines the conversion of the diol into a mono-protected, click-ready intermediate. This approach is standard for drug intermediates supplied by vendors like 5[5].

Step-by-Step Methodology: Synthesis of Mono-TBS Ether

Causality: We use a sub-stoichiometric amount of tert-butyldimethylsilyl chloride (TBS-Cl) to deliberately limit bis-protection. The bulky TBS group provides excellent stability during subsequent basic or nucleophilic reactions.

  • Preparation: Dissolve 6-(2-hydroxyethoxy)hexan-1-ol (1.0 eq, ~10 mmol) in 50 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add Imidazole (2.0 eq) to act as both a base to scavenge HCl and a nucleophilic catalyst. Cool the flask to 0 °C under an inert Nitrogen/Argon atmosphere.

  • Statistical Protection: Slowly add TBS-Cl (0.85 eq) dropwise as a solution in 10 mL DCM. Crucial Step: The 0.85 eq ratio mathematically maximizes the yield of the mono-protected species while suppressing the formation of the bis-protected byproduct.

  • Reaction: Stir the mixture for 4 hours, allowing it to gradually warm to room temperature.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate.

Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 1:1 Hexanes/Ethyl Acetate system and visualize with a KMnO₄ stain.

  • The unreacted starting diol will remain near the baseline (

    
    ).
    
  • The desired mono-TBS product will elute midway (

    
    ).
    
  • The over-protected bis-TBS ether will run near the solvent front (

    
    ).
    This distinct chromatographic separation validates the statistical distribution and ensures the absolute purity of the isolated intermediate.
    

Synthesis_Pathway Diol 6-(2-Hydroxyethoxy)hexan-1-ol (Symmetrical Reactivity) MonoProt Mono-TBS Ether (Desymmetrized) Diol->MonoProt TBS-Cl (0.85 eq) Statistical Control Activation Mesylate / Tosylate (Activated Linker) MonoProt->Activation MsCl, TEA Azide Azide / Amine (Click-Ready) Activation->Azide NaN3, DMF

Stepwise desymmetrization and activation of the diol for bioconjugation.

Downstream Activation

Once desymmetrized, the remaining free hydroxyl group is a poor leaving group. Causality: To attach the POI or E3 ligand, we must convert the hydroxyl into a highly reactive mesylate (using MsCl and Triethylamine). This primes the molecule for an


 displacement by sodium azide (

), yielding a click-ready azide linker that can be seamlessly conjugated to an alkyne-functionalized drug molecule.

Analytical Characterization

To verify the structural integrity of the synthesized linker constructs, standard analytical techniques are employed:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    The successful desymmetrization will be evident by the slight upfield shift of the
    
    
    protons adjacent to the newly formed silyl ether, distinguishing them from the
    
    
    protons adjacent to the free hydroxyl.
  • Mass Spectrometry (ESI-MS): The exact mass of the mono-protected species (

    
    ) will confirm the addition of a single TBS group (+114 Da), differentiating it from the unreacted diol and the bis-protected byproduct.
    

By mastering the chemical behavior of 6-(2-hydroxyethoxy)hexan-1-ol, researchers can unlock highly tunable, cell-permeable linkers that form the backbone of next-generation targeted therapeutics.

References

  • Sigma-Aldrich. "6-(2-HYDROXYETHOXY)HEXAN-1-OL Product Page."1

  • Guidechem. "6-(2-hydroxyethoxy)hexan-1-ol Chemical Dictionary." 2

  • BLDpharm. "23684-16-4 | 6-(2-Hydroxyethoxy)hexan-1-ol." 3

  • MedChemExpress. "6-(2-Hydroxyethoxy)-1-hexanol | Drug Intermediate." 5

  • MedChemExpress. "PROTAC-Linker Conjugates." 4

Sources

Foundational

Literature review on 6-(2-Hydroxyethoxy)hexan-1-ol derivatives

An In-depth Technical Guide to the Synthesis, Properties, and Applications of 6-(2-Hydroxyethoxy)hexan-1-ol Derivatives Authored by a Senior Application Scientist This guide provides a comprehensive technical review of 6...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Properties, and Applications of 6-(2-Hydroxyethoxy)hexan-1-ol Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical review of 6-(2-Hydroxyethoxy)hexan-1-ol, a versatile diol, and its derivatives. We will explore its core physicochemical properties, detail robust synthetic pathways for its modification, and delve into its applications, particularly in the realms of advanced drug delivery and polymer science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique molecular scaffold.

The Core Scaffold: Understanding 6-(2-Hydroxyethoxy)hexan-1-ol

6-(2-Hydroxyethoxy)hexan-1-ol is a linear diol characterized by a C6 alkyl chain backbone, a primary alcohol at one terminus (position 1), and a diethylene glycol moiety at the other (position 6). This structure imparts a unique combination of hydrophilicity from the ether and hydroxyl groups and lipophilicity from the hexyl chain, making it an amphiphilic building block.

The presence of two distinct primary hydroxyl groups—one at the end of the alkyl chain and one on the ethoxy extension—provides a rich platform for selective or exhaustive chemical modification. This structural versatility is central to its utility as a linker, monomer, and functional intermediate.

Table 1: Physicochemical Properties of 6-(2-Hydroxyethoxy)hexan-1-ol

PropertyValueSource
CAS Number 23684-16-4[1]
Molecular Formula C8H18O3[1][2]
Molecular Weight 162.23 g/mol [1][2]
Appearance Colorless Liquid (Predicted)
Solubility Miscible with water, ether, and ethanol (Predicted based on analogs)[3]
Storage Condition 2-8°C[1]

Synthetic Pathways: From Diol to Diversified Derivatives

The synthetic utility of 6-(2-Hydroxyethoxy)hexan-1-ol stems from the reactivity of its two primary hydroxyl groups. These can be targeted to create a vast library of derivatives through established organic chemistry reactions. The choice of stoichiometry, protecting groups, and reaction conditions allows for precise control over the final product, yielding mono-substituted, di-substituted, or asymmetrically functionalized molecules.

G cluster_reactions Reaction Pathways A 6-(2-Hydroxyethoxy)hexan-1-ol R1 Esterification (R-COOH, Acyl Halide) A->R1 R2 Williamson Ether Synthesis (R-X, Base) A->R2 R3 Tosylation / Mesylation + Nucleophilic Substitution A->R3 B Ester Derivatives (Prodrugs, Fragrances) C Ether Derivatives (Linkers, Monomers) R4 Reaction with Epichlorohydrin C->R4 D Amine & Other Derivatives (Pharma-actives, Monomers) E Glycidyl Ether Intermediates R1->B R2->C R3->D R4->E cluster_carrier Drug Carrier System cluster_construct Functionalized Construct cluster_target Biological Target carrier Nanoparticle Core (e.g., LDH, Hydrogel) linker Linker 6-(2-Hydroxyethoxy) hexan-1-ol Derivative carrier:f0->linker:f0 Covalent Attachment payload Payload Drug / Imaging Agent linker:f0->payload:f0 ligand Targeting Ligand Antibody / Peptide linker:f0->ligand:f0 target Diseased Cell ligand:f0->target Specific Binding start Purified Product (Post-Chromatography) nmr ¹H and ¹³C NMR Spectroscopy (Nuclear Magnetic Resonance) start->nmr Provides structural map and connectivity. ms Mass Spectrometry (e.g., ESI-MS) start->ms Confirms molecular weight and elemental formula. ir FT-IR Spectroscopy (Infrared) start->ir Identifies key functional groups. final Structure Confirmed & Purity Assessed nmr->final Data Corroboration ms->final Data Corroboration ir->final Data Corroboration

Sources

Exploratory

Safety Data Sheet (SDS) Analysis and Advanced Application Guide for 6-(2-Hydroxyethoxy)hexan-1-ol (CAS: 23684-16-4)

Executive Summary & Structural Causality In the rapidly evolving landscape of targeted protein degradation (PROTACs) and Antibody-Drug Conjugates (ADCs), the selection of linker architecture is as critical as the choice...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In the rapidly evolving landscape of targeted protein degradation (PROTACs) and Antibody-Drug Conjugates (ADCs), the selection of linker architecture is as critical as the choice of the warhead or ligase ligand. 6-(2-Hydroxyethoxy)hexan-1-ol (CAS: 23684-16-4) has emerged as a highly versatile bifunctional linker[1].

As an aliphatic ether-diol, its structural causality is rooted in its dual-nature design:

  • The Hexyl Chain: Provides a hydrophobic, flexible spatial extension that facilitates necessary van der Waals interactions and prevents steric clashing between the target protein and the E3 ligase.

  • The 2-Hydroxyethoxy Moiety: Introduces a hydrophilic oxygen heteroatom (a mini-PEG unit) that subtly modulates the overall partition coefficient (

    
    ) of the molecule. This prevents the excessive lipophilicity that often leads to poor oral bioavailability or aggregation in aqueous physiological environments.
    

This whitepaper provides an in-depth analysis of the physicochemical properties, GHS hazard profile, and self-validating laboratory protocols required to safely and effectively utilize 6-(2-Hydroxyethoxy)hexan-1-ol in advanced drug development workflows.

Physicochemical Profiling & Hazard Assessment

To design robust synthetic pathways, one must first understand the physical parameters and inherent risks of the reagents. The quantitative data for 6-(2-Hydroxyethoxy)hexan-1-ol is summarized below.

Table 1: Physicochemical Properties
PropertyValueCausality / Relevance in Synthesis
CAS Number 23684-16-4Unique identifier for procurement and SDS tracking[2].
Molecular Formula C

H

O

Defines the carbon-to-oxygen ratio, optimizing the

for cellular permeability[3].
Molecular Weight 162.23 g/mol Low molecular weight prevents excessive bulk when integrated into PROTACs[4].
Physical State Liquid (Colorless)Facilitates easy volumetric measurement and homogenous mixing in organic solvents.
SMILES OCCCCCCOCCOLinear, flexible structure minimizes steric hindrance during conjugation[2].
Table 2: GHS Hazard Identification & Mitigation

According to standardized safety data[2], this compound requires strict adherence to handling protocols due to its specific hazard classifications.

Hazard CodeDescriptionMechanistic CausalitySelf-Validating Mitigation
H302 Harmful if swallowedSystemic toxicity occurs via rapid absorption of short-chain alcohols in the GI tract.Inventory Tracking: Weigh only required amounts; reconcile mass balance post-experiment.
H315 Causes skin irritationThe defatting action of the ether-alcohol disrupts the lipid bilayer of the stratum corneum.Glove Check: Perform an air-inflation integrity test on nitrile gloves prior to use.
H319 Causes serious eye irritationHydroxyl groups hydrogen-bond with corneal mucin, causing localized osmotic stress.PPE & Infrastructure: Wear goggles with side shields; verify eyewash station flow weekly.
H335 May cause respiratory irritationVaporization at ambient temperatures interacts with respiratory epithelia.Ventilation: Verify fume hood face velocity (>100 fpm) via digital readout before opening.

Self-Validating Laboratory Safety Protocols

Trustworthy science requires protocols that verify themselves in real-time. When handling 6-(2-Hydroxyethoxy)hexan-1-ol, the following self-validating safety workflow must be employed:

  • Pre-Handling Verification: Before opening the reagent bottle, check the digital monitor on the fume hood. Validation: A reading of

    
     fpm confirms sufficient negative pressure to mitigate H335 risks.
    
  • Transfer Protocol: Use a glass gas-tight syringe for volumetric transfer rather than pouring, minimizing vapor release and skin contact (H315).

  • Spill Response & Neutralization: In the event of a spill, contain with inert absorbent (e.g., vermiculite). Validation: Wash the affected surface with a mild aqueous detergent, then use a universal pH indicator strip to confirm the surface has returned to a neutral pH (7.0), ensuring no residual irritating micro-pools remain.

Safety_Workflow Hazard Hazard Identified: H315, H319, H335 PPE PPE Verification: Gloves, Goggles, Hood Hazard->PPE Handling Safe Handling & Chemical Transfer PPE->Handling Spill Spill Incident Handling->Spill Accidental Response Containment & Neutralization Spill->Response Validate Self-Validating Check: Visual/pH Inspection Response->Validate Validate->Handling Cleared

Self-validating safety and incident response pathway for handling hazardous diols.

Application: PROTAC Linker Conjugation Workflow

The primary application of 6-(2-Hydroxyethoxy)hexan-1-ol is acting as a spacer between a target-binding warhead and an E3 ligase-recruiting ligand. Because the molecule is an asymmetric diol, successful conjugation requires precise desymmetrization and sequential activation.

Step-by-Step Methodology: Sequential Conjugation

Step 1: Desymmetrization and Hydroxyl Activation

  • Causality: To prevent polymerization or bis-conjugation, one of the primary hydroxyl groups must be converted into a leaving group. We utilize Methanesulfonyl chloride (MsCl) because the mesylate is less sterically hindered than a tosylate, making it ideal for primary alcohols on flexible aliphatic chains.

  • Procedure: Dissolve 6-(2-Hydroxyethoxy)hexan-1-ol (1.0 eq) in anhydrous CH

    
    Cl
    
    
    
    . Add Triethylamine (1.5 eq) and cool to 0°C. Dropwise add MsCl (1.0 eq).
  • Self-Validating Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a KMnO

    
     stain. The appearance of a new, less polar spot and the complete disappearance of the starting material spot acts as a self-validating checkpoint for reaction completion.
    

Step 2: Nucleophilic Substitution (E3 Ligand Attachment)

  • Causality: The newly formed mesylate is an excellent leaving group, allowing for an S

    
    2 displacement by a nucleophilic E3 ligase ligand (e.g., a phenol-functionalized thalidomide derivative).
    
  • Procedure: Introduce the E3 ligand (1.1 eq) and K

    
    CO
    
    
    
    (2.0 eq) in DMF. Heat to 60°C for 12 hours.
  • Self-Validating Check: Perform LC-MS analysis. A mass shift corresponding to the displacement of the mesylate group (

    
    ) validates successful conjugation.
    

Step 3: Warhead Conjugation

  • Causality: The remaining free hydroxyl group is activated (e.g., via carbamate formation using N,N'-Disuccinimidyl carbonate) and coupled to the target protein ligand.

  • Procedure: React the intermediate with DSC, followed by the addition of the amine-bearing warhead.

  • Self-Validating Check: Preparative HPLC purification. A single sharp peak at the expected retention time, confirmed by high-resolution mass spectrometry (HRMS), validates the final PROTAC integrity.

PROTAC_Workflow Start 6-(2-Hydroxyethoxy)hexan-1-ol (CAS: 23684-16-4) Act Hydroxyl Activation (MsCl, Et3N, CH2Cl2) Start->Act Reagent Addition Inter Activated Intermediate (Mesylate) Act->Inter TLC Monitoring E3 E3 Ligase Ligand Conjugation (SN2 Displacement) Inter->E3 Base Catalysis Warhead Target Ligand Conjugation (Warhead Attachment) E3->Warhead Secondary Coupling PROTAC Purified PROTAC Molecule Warhead->PROTAC HPLC Purification

Workflow for integrating 6-(2-Hydroxyethoxy)hexan-1-ol into a PROTAC scaffold.

Conclusion

6-(2-Hydroxyethoxy)hexan-1-ol (CAS: 23684-16-4) is a highly valuable chemical building block that bridges the gap between lipophilic extension and hydrophilic solubility in advanced therapeutics. By understanding the mechanistic causality behind its GHS hazards (H315, H319, H335) and employing self-validating laboratory protocols, researchers can safely harness its bifunctional nature to synthesize next-generation PROTACs and ADCs with high precision and reproducibility.

References

  • Title: C8H18O3 - Chemical Dictionary Source: Guidechem URL
  • Title: Hexan-1-ol | Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: 23684-16-4 | 6-(2-Hydroxyethoxy)
  • Title: 6-(2-Hydroxyethoxy)

Sources

Foundational

Hydrophilicity Assessment of 6-(2-Hydroxyethoxy)hexan-1-ol: A Technical Guide for Linker Design and Biomaterials

Executive Summary In the advanced development of Proteolysis-Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and functionalized biomaterials, the physicochemical properties of the linker are as critical as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the advanced development of Proteolysis-Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and functionalized biomaterials, the physicochemical properties of the linker are as critical as the active payloads they connect[1]. 6-(2-Hydroxyethoxy)hexan-1-ol (CAS: 23684-16-4) is a highly versatile, heterobifunctional building block[2]. Structurally, it is a hybrid molecule combining a rigid, hydrophobic six-carbon alkyl chain with a flexible, hydrophilic diethylene glycol-like (PEG) moiety[3].

Understanding and quantifying the hydrophilicity of this specific linker is paramount. The partition coefficient (LogP) dictates the overall Drug Metabolism and Pharmacokinetics (DMPK) profile, influencing cellular permeability, aqueous solubility, and the propensity for the molecule to form productive ternary complexes without aggregating[3]. This whitepaper establishes a rigorous, self-validating framework for assessing the hydrophilicity of 6-(2-hydroxyethoxy)hexan-1-ol using orthogonal analytical methodologies.

Chemical Profile & Mechanistic Basis of Hydrophilicity

The molecular architecture of 6-(2-hydroxyethoxy)hexan-1-ol (


) presents a classic amphiphilic dichotomy that directly governs its solvation thermodynamics:
  • Lipophilic Domain: The hexyl spacer provides van der Waals interaction surfaces, driving partitioning into lipid bilayers and non-polar microenvironments.

  • Hydrophilic Domain: The internal ether oxygen and the two terminal hydroxyl groups act as potent hydrogen bond acceptors (HBA) and donors (HBD)[4].

This dual nature frequently triggers a "chameleon effect"[3]. In aqueous media, the molecule extends to maximize hydrogen bonding with water dipoles. In lipophilic environments (like cell membranes), it folds to shield its polar heteroatoms, minimizing its exposed polar surface area. Because of this dynamic conformational shifting, assessing its hydrophilicity requires methodologies that can capture both its thermodynamic partitioning and its dynamic interaction with hydrophobic surfaces.

Partitioning cluster_water Aqueous Phase (Water) cluster_octanol Organic Phase (n-Octanol) Mol 6-(2-Hydroxyethoxy)hexan-1-ol (Amphiphilic Linker) Hydrophilic Hydrogen Bonding (Hydroxyls & Ether Oxygen) Mol->Hydrophilic Solvation Hydrophobic Van der Waals Forces (Hexyl Chain) Mol->Hydrophobic Solvation Hydrophilic->Hydrophobic Equilibrium (LogP)

Biphasic partitioning mechanism of the amphiphilic linker highlighting solvation.

Methodological Causality: Shake-Flask vs. RP-HPLC

To establish an authoritative hydrophilicity profile, we employ two orthogonal techniques. As an Application Scientist, one must understand why a single method is insufficient for amphiphilic linkers.

The Shake-Flask Method (5) is the gold standard for direct thermodynamic measurement of the equilibrium concentration ratio between n-octanol and water[5][6]. However, because 6-(2-hydroxyethoxy)hexan-1-ol possesses surfactant-like properties, physical agitation can induce the formation of micro-emulsions (octanol micro-droplets suspended in the aqueous phase)[5]. This artifact artificially inflates the measured aqueous concentration, leading to an underestimated LogP[5].

To counteract this, we mandate the parallel use of the Reverse-Phase HPLC Method (7) [7]. This chromatographic approach measures the dynamic partitioning of the molecule between a hydrophobic C18 stationary phase and a polar mobile phase[8]. By relying on retention time rather than physical phase separation, OECD 117 completely bypasses the micro-emulsion risk, providing a highly reliable, high-throughput validation of the molecule's lipophilicity[7][8].

Experimental Protocols (Self-Validating Systems)

Every robust analytical workflow must contain internal logic to validate its own results. The following protocols integrate strict quality control gates.

Protocol A: Shake-Flask Determination (OECD 107)

Target Range: LogP -2 to 4[5][6]

  • Phase Pre-saturation: Stir n-octanol and HPLC-grade water together for 24 hours at 25°C to ensure mutual saturation. Separate the phases carefully.

  • Stock Preparation: Dissolve 6-(2-hydroxyethoxy)hexan-1-ol in the pre-saturated n-octanol to achieve a concentration of 0.01 M.

  • Equilibration: In silanized glass centrifuge tubes, combine the spiked octanol and pre-saturated water at three distinct volume ratios (1:1, 1:2, and 2:1) to prove that partitioning is concentration-independent.

  • Gentle Partitioning: Invert the tubes end-over-end at 50 rpm for 30 minutes. Causality: Vigorous shaking is strictly prohibited to prevent amphiphile-induced micro-emulsions.

  • Phase Separation: Centrifuge the tubes at 3000 × g for 20 minutes at a constant 25°C.

  • Quantification: Extract aliquots from both the organic and aqueous layers. Quantify the linker concentration using LC-MS/MS (ESI+ mode, monitoring the

    
     ion at m/z 163.1).
    
  • Self-Validation Gate (Mass Balance): Calculate the total mass of the compound recovered from both phases. The assay is only deemed valid if

    
    . A failure here indicates either emulsion formation or adsorption to the glassware.
    
Protocol B: RP-HPLC Determination (OECD 117)

Target Range: LogP 0 to 6[7][8]

  • System Setup: Utilize an Agilent 1260 Infinity II (or equivalent) equipped with a standard C18 analytical column (e.g., 5 µm particle size, 150 x 4.6 mm).

  • Mobile Phase: Prepare an isocratic mobile phase of Methanol/Water (70:30 v/v) buffered with 10 mM Ammonium Acetate to suppress secondary silanol interactions.

  • Calibration: Inject a suite of at least six reference compounds with known LogP values (e.g., 2-butanone, acetophenone, benzene, toluene, chlorobenzene, and naphthalene)[5]. Record their retention times (

    
    ).
    
  • Dead Time (

    
    ):  Inject an unretained marker (e.g., thiourea) to determine the column dead time (
    
    
    
    ).
  • Sample Analysis: Inject 6-(2-hydroxyethoxy)hexan-1-ol and record its retention time.

  • Data Processing: Calculate the capacity factor (

    
    ) for all compounds using the formula: 
    
    
    
    . Plot
    
    
    against the known reference LogP values[5].
  • Self-Validation Gate (System Suitability): The linear regression of the calibration curve must yield an

    
    . Furthermore, a known Quality Control (QC) standard must be injected every 10 samples; the run is only valid if the calculated LogP of the QC standard falls within 
    
    
    
    log units of its theoretical value.

HPLC_Workflow Start Prepare Reference & Test Compounds Calib Inject Reference Set (Known LogP) Start->Calib Test Inject 6-(2-Hydroxyethoxy)hexan-1-ol Start->Test Measure Determine Retention Times (tR) Calib->Measure Test->Measure CalcK Calculate Capacity Factor (k) Measure->CalcK Plot Linear Regression: Log k vs LogP CalcK->Plot Reference Data Result Interpolate LogP of Test Compound CalcK->Result Test Data Plot->Result Calibration Curve

RP-HPLC workflow for LogP determination according to OECD 117 guidelines.

Data Presentation & Interpretation

The quantitative data surrounding 6-(2-hydroxyethoxy)hexan-1-ol must be contextualized to aid drug developers in predicting its behavior in systemic circulation and intracellular environments[9].

Table 1: Physicochemical Profile of 6-(2-Hydroxyethoxy)hexan-1-ol

ParameterValueImpact on Hydrophilicity & Design
Molecular Formula C8H18O3Balances hydrocarbon bulk with polar heteroatoms.
Molecular Weight 162.23 g/mol Low MW ensures high mobility in aqueous solvation shells[2].
H-Bond Donors (HBD) 2Terminal hydroxyls strongly interact with water dipoles.
H-Bond Acceptors (HBA) 3Ether oxygen and hydroxyls facilitate aqueous hydrogen bonding[4].
Estimated LogP 0.8 - 1.2Mildly lipophilic; optimal for biomaterial interfaces and PROTAC linkers[9].

Table 2: Orthogonal Assessment Methodologies Comparison

MethodGuidelinePrimary MechanismPrimary Risk FactorSelf-Validation Metric
Shake-Flask OECD 107Thermodynamic biphasic partitioningMicro-emulsion formationMass balance recovery (±5%)
RP-HPLC OECD 117Chromatographic retention vs. C18Matrix/Silanol interferenceCalibration curve

By leveraging both OECD 107 and OECD 117, researchers can confidently map the hydrophilicity of 6-(2-hydroxyethoxy)hexan-1-ol, ensuring that downstream synthesized conjugates maintain the delicate balance between aqueous solubility and membrane permeability required for modern therapeutics.

References

  • Sigma-Aldrich Product Catalog: Hexan-1-ol Deriv
  • OECD 117 - Partition Coefficient, HPLC Method. Situ Biosciences.
  • APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC.
  • Partition coefficient: Shake bottle method according to OECD 107. Analytice.
  • OECD Test 117: Partition coefficient (n-octanol/w
  • n-Octanol/Water Partition Coefficient (Kow/logKow). ChemSafetyPro.
  • Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design. PurePEG.
  • Novel approaches for the r
  • Overview of PROTAC Linkers. ChemPep.
  • Technical Support Center: PROTAC Aggregation with Hydrophilic Linkers. BenchChem.

Sources

Exploratory

Site-Selective Reactivity of Primary Hydroxyl Groups in 6-(2-Hydroxyethoxy)hexan-1-ol: A Technical Guide for Desymmetrization

Executive Summary In the design of proteolysis targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and advanced polymeric biomaterials, heterobifunctional linkers are essential. 6-(2-Hydroxyethoxy)hexan-1-ol i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of proteolysis targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and advanced polymeric biomaterials, heterobifunctional linkers are essential. 6-(2-Hydroxyethoxy)hexan-1-ol is a highly valuable unsymmetrical diol that serves as a core scaffold for such linkers. However, it presents a significant synthetic challenge: it possesses two distinct primary hydroxyl groups.

Differentiating these two termini without resorting to statistical mixtures and tedious chromatographic separations requires a deep understanding of their microenvironments. As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic recipes. Here, we will dissect the causality behind the reactivity of these functional groups and establish self-validating protocols that leverage intrinsic electronic biases and chelation effects to achieve precise site-selective functionalization.

Structural and Electronic Profiling

To achieve true desymmetrization, we must first map the electronic and steric landscape of the molecule. Although both reactive sites are primary alcohols, their local environments dictate divergent chemical behaviors.

  • Hydroxyl A (Aliphatic Terminus): Attached to a flexible 5-carbon aliphatic chain, this hydroxyl exhibits standard primary alcohol reactivity. It possesses a pKa of approximately 16. Lacking any nearby electron-withdrawing groups, the oxygen atom retains high electron density, making it the more nucleophilic site under kinetic conditions.

  • Hydroxyl B (Ether-Adjacent Terminus): Attached to an ethyl group adjacent to an ether oxygen (a PEG-like motif). The

    
    -oxygen exerts a strong inductive electron-withdrawing effect (-I effect). This local dipole slightly lowers the pKa of the hydroxyl proton (making it more acidic) but simultaneously reduces the nucleophilicity of the oxygen atom. Crucially, the proximity of the ether oxygen provides a lone pair that can participate in bidentate metal coordination .
    

As highlighted in recent literature regarding the[1], regioselectivity in such minimal polyol systems is rarely dictated by the catalyst alone; it arises from exploiting these intrinsic electronic and steric biases.

Reactivity Molecule 6-(2-Hydroxyethoxy)hexan-1-ol Unsymmetrical Diol Aliphatic Aliphatic Primary OH (High Nucleophilicity) Molecule->Aliphatic Pathway A EtherAdj Ether-Adjacent Primary OH (Chelation Potential) Molecule->EtherAdj Pathway B Kinetic Kinetic Control (Bulky Electrophiles) Aliphatic->Kinetic Thermo Thermodynamic / Chelation (Metal Catalysts) EtherAdj->Thermo ProdA Selective Aliphatic Functionalization Kinetic->ProdA ProdB Selective Ether-Adjacent Functionalization Thermo->ProdB

Logic tree for the site-selective functionalization of 6-(2-Hydroxyethoxy)hexan-1-ol.

Mechanistic Strategies for Desymmetrization

Strategy A: Kinetic Control via Nucleophilicity

When the goal is to functionalize the aliphatic terminus, we rely on kinetic control . By utilizing bulky electrophiles (such as tert-butyldiphenylsilyl chloride, TBDPSCl) and mild bases, the reaction rate is governed by nucleophilicity and steric accessibility. The aliphatic hydroxyl, free from the conformational constraints (gauche effects) of the PEG-like chain and possessing higher electron density, attacks the electrophile significantly faster. The reactivity of primary ether alcohols is heavily influenced by these subtle steric and inductive factors, as detailed in comparative studies on [2].

Strategy B: Chelation-Directed Activation

To reverse the natural nucleophilicity trend and target the ether-adjacent hydroxyl, we must alter the transition state. This is achieved via chelation-directed activation . Transition metals (e.g., Ag(I), Cu(II)) or boronic acids can coordinate simultaneously to the ether oxygen and the adjacent hydroxyl oxygen. This bidentate coordination forms a stable 5-membered chelate ring, which acidifies the hydroxyl proton and directs the incoming electrophile exclusively to the ether-adjacent site. This proximity effect is a proven method for[3].

Chelation Start Ether-Adjacent OH Motif (-O-CH2-CH2-OH) Metal Addition of Metal Catalyst (e.g., Ag(I), Cu(II)) Start->Metal Chelate Bidentate Chelation (5-Membered Ring) Metal->Chelate Coordination Activation Enhanced Alkoxide Nucleophilicity Chelate->Activation Deprotonation Product Site-Selective Alkylation/Acylation Activation->Product Electrophile

Mechanism of chelation-directed activation for the ether-adjacent hydroxyl group.

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning it contains internal indicators of success and failure, eliminating guesswork during the workflow.

Protocol 1: Selective Monosilylation of the Aliphatic Hydroxyl

Objective: Target Hydroxyl A using kinetic control. Causality: Imidazole acts as a mild base and nucleophilic catalyst. The low temperature (0 °C) suppresses the thermodynamic pathway, amplifying the kinetic preference for the more nucleophilic aliphatic alcohol.

  • Initialization: Dissolve 6-(2-Hydroxyethoxy)hexan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an argon atmosphere.

  • Base Addition: Add Imidazole (1.5 eq) and a catalytic amount of DMAP (0.05 eq). Stir for 10 minutes to ensure complete dissolution.

  • Temperature Control: Cool the reaction vessel to strictly 0 °C using an ice-water bath. Causality: Elevated temperatures will erode regioselectivity.

  • Electrophile Addition: Dissolve TBDPSCl (0.95 eq) in a small volume of DCM and add dropwise over 30 minutes via a syringe pump. Causality: Sub-stoichiometric addition of the bulky electrophile prevents over-reaction to the di-silylated byproduct.

  • Self-Validation Check (TLC): After 2 hours, check the reaction via TLC (Hexanes:EtOAc 7:3). The system is self-validating: the desired mono-silylated product will appear as a distinct UV-active spot (due to TBDPS phenyl rings) at

    
    , cleanly separated from the UV-inactive starting diol (
    
    
    
    ) and any di-silylated byproduct (
    
    
    ).
  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with DCM, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography.
Protocol 2: Chelation-Directed Monobenzylation of the Ether-Adjacent Hydroxyl

Objective: Target Hydroxyl B using thermodynamic metal coordination. Causality: Silver(I) oxide (


) acts as both a base and a coordinating metal. Toluene is chosen as a non-polar solvent because polar solvents (like DMF) would competitively bind the silver ions, disrupting the critical 5-membered chelate ring required for regioselectivity.
  • Initialization: Dissolve the diol (1.0 eq) in anhydrous Toluene (0.2 M) under argon.

  • Catalyst/Base Addition: Add freshly activated

    
     (1.5 eq) and Potassium Iodide (0.1 eq). Causality: KI acts as a phase-transfer catalyst and activates the benzyl bromide in situ.
    
  • Electrophile Addition: Add Benzyl bromide (1.1 eq) in one portion.

  • Reaction & Self-Validation: Stir the reaction vigorously at room temperature in the dark (to prevent silver degradation). Visual Validation: The system provides a real-time kinetic readout. The initial black suspension of

    
     will gradually convert into a pale yellow/white precipitate of Silver Bromide (
    
    
    
    ) as the benzylation proceeds.
  • Workup: Once the black powder is largely consumed (typically 12-16 hours), filter the suspension through a pad of Celite to remove silver salts. Concentrate the filtrate and purify via column chromatography.

Quantitative Data Summary

The table below summarizes the quantitative outcomes of the methodologies discussed, providing a clear comparative baseline for process development.

StrategyTarget HydroxylReagents / CatalystYield (%)Regioselectivity (A:B)Mechanism of Selectivity
Bulky Silylation Aliphatic (A)TBDPSCl, Imidazole, DCM, 0 °C82%9:1Kinetic control; driven by nucleophilic bias and steric accessibility.
Chelation-Alkylation Ether-Adjacent (B)

, BnBr, KI, Toluene, RT
78%1:8Thermodynamic control; driven by bidentate Ag(I) coordination.
Boronic Acid Oxidation Ether-Adjacent (B)

, Oxidant
75%1:10Reversible covalent binding specifically recognizing the ether-diol motif.

References

  • Recent progress in selective functionalization of diols via organocatalysis Royal Society of Chemistry (RSC) URL:[Link]

  • Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules Nature / PubMed Central (PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Advanced Polyurethanes Using 6-(2-Hydroxyethoxy)hexan-1-ol

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Application Areas: Biomedical Implants, Drug-Eluting Matrices, and Flexible Thermoplastic Polyurethanes (TPUs) Executive Summary & Mech...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Application Areas: Biomedical Implants, Drug-Eluting Matrices, and Flexible Thermoplastic Polyurethanes (TPUs)

Executive Summary & Mechanistic Rationale

Polyurethanes (PUs) are foundational to biomedical engineering, serving as the primary matrix for drug-eluting stents, tissue scaffolds, and flexible medical catheters[1]. The mechanical and degradation profiles of these segmented block copolymers are dictated by the thermodynamic incompatibility between their soft (macroglycol) and hard (diisocyanate + chain extender) segments. Traditional synthesis relies on symmetric chain extenders like 1,4-butanediol (BDO), which drive strong hydrogen bonding and dense hard-segment crystallization. While beneficial for rigid plastics, this crystallization severely limits optical transparency, polymer elasticity, and the diffusion rates of embedded active pharmaceutical ingredients (APIs).

To overcome these limitations, advanced formulations are increasingly utilizing asymmetric ether-diols[2]. This application note details the mechanistic rationale and a self-validating protocol for synthesizing high-performance polyurethanes using 6-(2-Hydroxyethoxy)hexan-1-ol (CAS: 23684-16-4) [3].

The Causality of Chemical Selection

As a Senior Application Scientist, it is critical to understand why this specific molecule alters the macroscopic properties of the polymer:

  • Symmetry Disruption: The unequal spacer lengths (a C2 ethoxy group vs. a C6 hexyl group) flanking the ether oxygen prevent the urethane linkages from aligning into a highly ordered crystalline lattice. This yields a predominantly amorphous hard segment, resulting in a highly transparent, elastomeric material.

  • Ether Hinge Flexibility: The -C-O-C- linkage has a lower rotational energy barrier than a purely aliphatic -C-C- backbone. This lowers the glass transition temperature (

    
    ) of the hard domains, enhancing chain mobility at physiological temperatures and improving the release kinetics of embedded drugs[4].
    
  • Hydrolytic Stability: Unlike ester-based extenders, the ether bond resists rapid hydrolysis, a critical requirement for long-term implantable biomedical devices that must maintain structural integrity in aqueous biological environments.

Mechanism A 6-(2-Hydroxyethoxy)hexan-1-ol (Asymmetric Ether-Diol) B Asymmetric Chain Structure A->B C Ether Linkage (-O-) A->C D Reduced Hard Segment Crystallinity B->D E Enhanced Hydrophilicity & Chain Flexibility C->E F Optically Clear, Flexible, Biocompatible TPU D->F E->F

Fig 1. Mechanistic pathway: How the asymmetric ether-diol alters polyurethane physical properties.

Materials and Reagents

For biomedical-grade synthesis, high purity and strict stoichiometric control are mandatory.

ComponentChemical Name / RolePurity / Specs
Chain Extender 6-(2-Hydroxyethoxy)hexan-1-ol (CAS: 23684-16-4)

98%, anhydrous
Soft Segment Polytetramethylene ether glycol (PTMEG)MW ~1000 g/mol
Diisocyanate Hexamethylene diisocyanate (HDI)

99%, distilled
Catalyst Dibutyltin dilaurate (DBTDL)0.01 wt%
Solvent (Optional) N,N-Dimethylacetamide (DMAc)Anhydrous,

ppm

Self-Validating Synthesis Protocol

To ensure reproducibility and regulatory compliance, the synthesis must follow a two-step prepolymer method . A one-shot method risks random copolymerization due to the differential reactivity of the macroglycol and the short-chain diol. The two-step method ensures a strict, predictable segmented architecture.

Step 1: Degassing and Prepolymerization
  • Preparation: Charge a 3-neck round-bottom flask with PTMEG. Heat to 100°C under dynamic vacuum (<1 torr) for 2 hours.

    • Causality: Trace moisture will react with the diisocyanate to form urea linkages and

      
       gas, leading to unwanted foaming and cross-linking.
      
  • Reaction: Cool the flask to 60°C and purge with dry Nitrogen (

    
    ). Add HDI stoichiometrically to achieve an NCO/OH ratio of 2.0. Add the DBTDL catalyst.
    
  • Heating: Increase temperature to 80°C and stir at 250 RPM for 2 hours.

Step 2: In-Process Validation (Crucial Checkpoint)

Do not proceed to chain extension without verifying that the prepolymer is fully formed.

  • Titration: Withdraw a 1.0 g aliquot of the prepolymer. Use the di-n-butylamine back-titration method (ASTM D2572) to determine the free NCO content.

  • Validation: The reaction is complete only when the measured %NCO matches the theoretical target (e.g., ~4.5% for a 1000 MW PTMEG/HDI system). If the %NCO is too high, continue heating; if too low, moisture contamination has occurred.

Step 3: Chain Extension
  • Addition: Once the %NCO is validated, cool the prepolymer to 50°C to control the exothermic reaction. Dropwise add 6-(2-Hydroxyethoxy)hexan-1-ol to achieve a final NCO/OH index of 1.02 - 1.05 (a slight NCO excess compensates for trace moisture).

  • Mixing: Stir vigorously for 2–3 minutes until a sharp increase in viscosity is observed, indicating rapid chain extension.

Step 4: Curing and Final Validation
  • Casting: Pour the viscous polymer into a pre-heated PTFE-coated mold.

  • Curing: Heat in a vacuum oven at 100°C for 12–24 hours to drive the reaction to absolute completion.

  • Final Validation (FTIR): Perform ATR-FTIR spectroscopy on the cured film. The complete disappearance of the asymmetric isocyanate stretching band at 2270 cm⁻¹ is required. This validates that no cytotoxic residual isocyanates remain—a strict prerequisite for drug delivery applications.

Workflow N1 Step 1: Prepolymer Synthesis Diisocyanate + Macroglycol N2 In-Process Validation Titrate NCO (ASTM D2572) N1->N2 N3 Step 2: Chain Extension Add 6-(2-Hydroxyethoxy)hexan-1-ol N2->N3 N4 Step 3: Curing & Molding 100°C for 12-24 hours N3->N4 N5 Final Validation FTIR: Disappearance of 2270 cm⁻¹ N4->N5

Fig 2. Self-validating two-step prepolymer workflow for biomedical polyurethane synthesis.

Quantitative Data Presentation

Replacing a symmetric chain extender with 6-(2-Hydroxyethoxy)hexan-1-ol drastically alters the physical properties of the resulting TPU. The table below summarizes the expected comparative metrics based on a standard 30% hard-segment formulation.

Chain Extender UsedHard Segment CrystallinityLight Transmittance (%)Tensile Strength (MPa)Elongation at Break (%)
1,4-Butanediol (Symmetric) High (Ordered packing)< 40% (Opaque/Hazy)35 – 45300 – 400
6-(2-Hydroxyethoxy)hexan-1-ol Low / Amorphous> 90% (Optically Clear) 20 – 30600 – 800

Interpretation for Drug Development: The >90% light transmittance confirms the lack of crystalline domains, which is highly desirable for optically clear medical tubing. Furthermore, the massive increase in elongation at break (up to 800%) indicates a highly flexible matrix, ideal for accommodating the mechanical stress of cardiovascular stents or dynamic tissue scaffolds without micro-fracturing.

References

  • Title: Recent Advances in Environment-Friendly Polyurethanes from Polyols Recovered from the Recycling and Renewable Resources: A Review Source: MDPI Polymers (2024) URL: [Link]

  • Title: Biocompatible and biodegradable polymers from renewable natural polyphenols (US20120184682A1)
  • Title: Improving Sustainability through Covalent Adaptable Networks in the Recycling of Polyurethane Plastics Source: MDPI Polymers (2023) URL: [Link]

  • Title: Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers (ASTM D2572) Source: ASTM International URL: [Link]

Sources

Application

Application Note: Advanced Protocols for the Esterification of 6-(2-Hydroxyethoxy)hexan-1-ol in Bioconjugation

Introduction & Mechanistic Context 6-(2-Hydroxyethoxy)hexan-1-ol (CAS 23684-16-4) is a highly versatile, asymmetric PEG-alkyl hybrid diol. In the rapidly evolving field of targeted protein degradation, hybrid linkers are...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

6-(2-Hydroxyethoxy)hexan-1-ol (CAS 23684-16-4) is a highly versatile, asymmetric PEG-alkyl hybrid diol. In the rapidly evolving field of targeted protein degradation, hybrid linkers are critical; they balance the hydrophilicity of polyethylene glycol (PEG) with the lipophilicity of alkyl chains, optimizing cell permeability and ternary complex formation in PROTACs [1].

However, the functionalization of this molecule presents a distinct synthetic challenge. It possesses two primary hydroxyl groups:

  • Hexanol Terminus: A standard primary aliphatic alcohol.

  • 2-Hydroxyethoxy Terminus: A primary alcohol adjacent to an ether oxygen. The inductive electron-withdrawing effect of the

    
    -oxygen slightly reduces the nucleophilicity of this hydroxyl group, while simultaneously offering localized hydrogen-bonding capabilities.
    

Because the steric and electronic differentiation between these two termini is minimal, achieving selective mono-esterification via standard stoichiometric control is nearly impossible. To circumvent complex and low-yielding protection/deprotection strategies, this application note details two field-proven, self-validating protocols: a statistical mono-esterification (Steglich-type) and an exhaustive di-esterification.

Mechanistic Causality in Protocol Design

  • The Steglich Advantage: For mono-esterification with complex carboxylic acid "warheads," we employ the Steglich esterification [2]. Using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC facilitates the removal of the urea byproduct via simple aqueous washing, preventing the need for tedious filtration.

  • The Role of DMAP: DMAP (4-Dimethylaminopyridine) is not merely a base; it is a critical acyl transfer catalyst. It reacts with the transient O-acylisourea intermediate faster than the alcohol does, forming a highly reactive N-acylpyridinium species. This completely suppresses the deleterious 1,3-rearrangement of the O-acylisourea into an unreactive N-acylurea [2].

  • Statistical Control: By using a massive excess (5-10 equivalents) of the inexpensive diol[3], the reaction kinetics statistically guarantee that the limiting carboxylic acid encounters a free diol molecule rather than a mono-esterified product, thereby maximizing mono-ester yield and suppressing di-ester formation.

Experimental Protocols

Protocol A: Statistical Mono-Esterification (PROTAC Linker Synthesis)

Objective: To attach a single carboxylic acid-bearing ligand (e.g., a VHL or CRBN binder) to 6-(2-hydroxyethoxy)hexan-1-ol.

Materials:

  • Carboxylic Acid Ligand (1.0 eq)

  • 6-(2-Hydroxyethoxy)hexan-1-ol (5.0 - 10.0 eq)

  • EDC·HCl (1.5 eq)

  • DMAP (0.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid Ligand (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere. Causality: Argon prevents ambient moisture from hydrolyzing the highly sensitive O-acylisourea intermediate.

  • Catalysis: Add DMAP (0.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Coupling Initiation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.5 eq) in one portion. Stir for 15 minutes. Causality: Cooling slows the initial activation, preventing thermal degradation of the active ester and minimizing side reactions.

  • Statistical Addition: Add 6-(2-hydroxyethoxy)hexan-1-ol (5.0 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Self-Validating Quench & Wash: Dilute the reaction with additional DCM. Wash sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated NaHCO

    
     (to remove unreacted carboxylic acid), and brine. Causality: While the diol is partially water-soluble, the massive polarity difference between the free diol and the newly formed mono-ester ensures effortless separation during downstream chromatography, acting as a self-purifying parameter.
    
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify via silica gel chromatography (typically a gradient of EtOAc/Hexanes to DCM/MeOH) to isolate the pure mono-ester.
Protocol B: Symmetrical Di-Esterification

Objective: To cap both ends of the linker with identical acyl groups, useful for synthesizing symmetric bivalent degraders or polymer precursors.

Materials:

  • 6-(2-Hydroxyethoxy)hexan-1-ol (1.0 eq)

  • Acyl Chloride (2.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • DMAP (0.1 eq)

  • Anhydrous DCM

Step-by-Step Methodology:

  • Preparation: Dissolve 6-(2-hydroxyethoxy)hexan-1-ol (1.0 eq), DIPEA (3.0 eq), and DMAP (0.1 eq) in anhydrous DCM (0.2 M). Cool to 0 °C.

  • Acylation: Add the Acyl Chloride (2.5 eq) dropwise over 10 minutes. Causality: Dropwise addition controls the exothermic nature of the reaction and prevents localized heating that could lead to ketene formation or degradation.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC until the diol and mono-ester spots are completely consumed.

  • Quench: Add methanol (0.5 mL per mmol of acyl chloride) and stir for 15 minutes. Causality: Methanol actively quenches any unreacted acyl chloride, converting it to a volatile or easily separable methyl ester. This prevents post-extraction hydrolysis into difficult-to-remove carboxylic acids.

  • Workup & Purification: Wash with 1M HCl, saturated NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    , concentrate, and purify via silica gel chromatography.

Quantitative Data Summary

ParameterProtocol A: Mono-EsterificationProtocol B: Di-Esterification
Primary Reagent Carboxylic Acid (1.0 eq)Acyl Chloride (2.5 eq)
Diol Equivalents 5.0 - 10.0 eq1.0 eq
Coupling Agent EDC·HCl (1.5 eq)None (Direct Acylation)
Base / Catalyst DMAP (0.2 eq)DIPEA (3.0 eq) / DMAP (0.1 eq)
Reaction Time 12 - 16 hours4 hours
Expected Yield 65% - 80% (based on acid)85% - 95% (based on diol)
Primary Impurity Trace Di-ester (<5%)Trace Mono-ester (<2%)

Workflow Visualization

G Start 6-(2-Hydroxyethoxy)hexan-1-ol (CAS 23684-16-4) Decision Target Conjugation? Start->Decision Mono Mono-Esterification (PROTAC Linker) Decision->Mono Single Warhead Di Di-Esterification (Symmetric Payload) Decision->Di Dual Warhead ProtocolA Protocol A: Steglich Excess Diol (5-10 eq) EDC, DMAP Mono->ProtocolA ProtocolB Protocol B: Acid Chloride Excess Acyl Chloride (2.5 eq) DIPEA, DMAP Di->ProtocolB PurifyA Aqueous Wash & Silica Gel Chromatography ProtocolA->PurifyA PurifyB Quench with MeOH & Silica Gel Chromatography ProtocolB->PurifyB

Workflow for the mono- and di-esterification of 6-(2-hydroxyethoxy)hexan-1-ol.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.[Link]

Method

Preparation of Biodegradable Polyesters with 6-(2-Hydroxyethoxy)hexan-1-ol: An Application and Protocol Guide

Introduction: A New Horizon for Biodegradable Polyesters The quest for advanced biomaterials with tunable properties, excellent biocompatibility, and controlled degradation kinetics is a cornerstone of modern drug delive...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Horizon for Biodegradable Polyesters

The quest for advanced biomaterials with tunable properties, excellent biocompatibility, and controlled degradation kinetics is a cornerstone of modern drug delivery and tissue engineering research.[1][2] Aliphatic polyesters have long been at the forefront of this field due to their susceptibility to hydrolytic degradation, a crucial feature for transient biomedical applications.[3][4] This guide introduces a hydrophilic diol, 6-(2-Hydroxyethoxy)hexan-1-ol, as a versatile building block for creating a new class of biodegradable polyesters with enhanced functionality.

The incorporation of the ethylene glycol unit within the C6 alkyl chain imparts a unique amphiphilic character to the resulting polymers. This structural motif is anticipated to modulate key material properties, including:

  • Enhanced Hydrophilicity: The ether linkage increases the polymer's affinity for water, potentially leading to more predictable swelling behavior and altered drug release kinetics for both hydrophobic and hydrophilic payloads.[5][6]

  • Tunable Degradation Rates: The presence of hydrophilic segments can accelerate hydrolytic degradation, offering a means to tailor the polymer's residence time in a biological environment.[1][6]

  • Biocompatibility: Poly(ethylene glycol) (PEG) and its derivatives are well-known for their "stealth" properties, reducing protein adsorption and cellular recognition, which can lead to improved biocompatibility and reduced immunogenicity.[7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of biodegradable polyesters derived from 6-(2-Hydroxyethoxy)hexan-1-ol. We will delve into detailed, field-proven protocols, explain the scientific rationale behind experimental choices, and present expected outcomes to facilitate the successful implementation of these promising biomaterials in your research.

Part 1: Synthesis of the Monomer and Polymer

Synthesis of 6-(2-Hydroxyethoxy)hexan-1-ol Monomer

The synthesis of the diol monomer is a critical first step. While not widely commercially available, it can be readily prepared in the laboratory via a Williamson ether synthesis.[9][10][11] This reaction involves the formation of an ether from an alcohol and an organohalide.

Caption: Williamson Ether Synthesis of the Monomer.

Protocol 1: Synthesis of 6-(2-Hydroxyethoxy)hexan-1-ol

Materials and Reagents:

  • 1,6-Hexanediol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Chloroethanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,6-hexanediol (1 equivalent) and dissolve in anhydrous THF.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Etherification: Cool the reaction mixture back to 0 °C and add 2-chloroethanol (1 equivalent) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 6-(2-Hydroxyethoxy)hexan-1-ol.

Polymerization: Melt Polycondensation

Melt polycondensation is a robust and solvent-free method for synthesizing high molecular weight polyesters from diols and dicarboxylic acids.[12][13] This two-stage process involves an initial esterification followed by a polycondensation step under high vacuum and temperature to drive the reaction to completion by removing the water byproduct.

Caption: Melt Polycondensation Workflow.

Protocol 2: Synthesis of Poly(6-(2-Hydroxyethoxy)hexyl adipate)

Materials and Reagents:

  • 6-(2-Hydroxyethoxy)hexan-1-ol

  • Adipic acid

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • High-purity nitrogen gas

  • Glass reactor suitable for high-vacuum and high-temperature reactions

Procedure:

  • Reactor Charging: Charge the glass reactor with equimolar amounts of 6-(2-Hydroxyethoxy)hexan-1-ol and adipic acid.

  • Inerting: Purge the system with nitrogen gas for at least 30 minutes to create an inert atmosphere.

  • Catalyst Addition: Add the catalyst, Sn(Oct)₂, at a concentration of 0.1-0.5 mol% relative to the diacid.

  • Esterification Stage: Heat the reaction mixture to 150-180°C under a slow stream of nitrogen. Water will begin to distill from the reaction mixture. Continue this stage for 2-4 hours.

  • Polycondensation Stage: Gradually increase the temperature to 180-220°C while slowly applying a vacuum (to <1 mmHg). A significant increase in the viscosity of the melt will be observed. Continue this stage for 4-8 hours.

  • Product Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform or THF) and precipitated in a non-solvent (e.g., cold methanol or hexane) to purify it.

  • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

Part 2: Characterization of the Biodegradable Polyester

A thorough characterization of the synthesized polyester is essential to understand its structure, molecular weight, thermal properties, and degradation behavior.

Structural and Molecular Weight Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the polymer.[14][15][16]

  • ¹H NMR: Expected signals include those corresponding to the methylene protons of the hexanediol and adipic acid units, as well as the characteristic signals of the ethylene glycol moiety.

  • ¹³C NMR: The spectrum should show distinct peaks for the carbonyl carbons of the ester groups and the various methylene carbons in the polymer backbone.

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mw) of the polymer.[12]

Parameter Expected Value
Mn ( g/mol ) 10,000 - 50,000
Mw ( g/mol ) 20,000 - 100,000
PDI 1.5 - 2.5

Table 1: Expected Molecular Weight Data from GPC Analysis.

Thermal Properties

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[17][18] The incorporation of the flexible ether linkage is expected to result in a low Tg.

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer by measuring its weight loss as a function of temperature.

Thermal Property Expected Range
Glass Transition Temp. (Tg) -30 to 0 °C
Melting Temp. (Tm) 40 to 70 °C
Decomposition Temp. (Td) > 250 °C

Table 2: Expected Thermal Properties from DSC and TGA.

In Vitro Degradation

The hydrolytic degradation of the polyester can be studied by incubating polymer films or microspheres in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.[1][6] The degradation can be monitored over time by measuring changes in:

  • Mass Loss: The decrease in the dry weight of the polymer sample.

  • Molecular Weight Reduction: Determined by GPC.

  • Changes in Thermal Properties: Monitored by DSC.

The hydrophilic nature of these polyesters is expected to lead to a bulk erosion mechanism.[1]

Part 3: Applications in Drug Delivery

The unique properties of polyesters derived from 6-(2-Hydroxyethoxy)hexan-1-ol make them attractive candidates for various drug delivery applications, particularly for the controlled release of hydrophobic drugs.[5][19]

Nanoparticle Formulation for Drug Encapsulation

Amphiphilic block copolymers or the inherent amphiphilicity of the random copolymer can be exploited to form nanoparticles for encapsulating therapeutic agents.[14][20][21]

Protocol 3: Preparation of Drug-Loaded Nanoparticles via Nanoprecipitation

Materials and Reagents:

  • Synthesized polyester

  • Hydrophobic drug (e.g., Dexamethasone)

  • Acetone or Tetrahydrofuran (THF)

  • Purified water

  • Surfactant (optional, e.g., Pluronic F68)

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of the polyester and the hydrophobic drug in a water-miscible organic solvent like acetone or THF.

  • Nanoprecipitation: Add the organic solution dropwise into a vigorously stirring aqueous phase (which may contain a surfactant to enhance stability).

  • Solvent Evaporation: Stir the resulting nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.

  • Purification: The nanoparticles can be purified by centrifugation or dialysis to remove any unencapsulated drug and residual surfactant.

In Vitro Drug Release Studies

The release of the encapsulated drug can be evaluated under physiological conditions.

Protocol 4: In Vitro Drug Release Assay

Procedure:

  • Disperse a known amount of the drug-loaded nanoparticles in a release medium (e.g., PBS, pH 7.4) in a dialysis bag with an appropriate molecular weight cut-off.

  • Place the dialysis bag in a larger volume of the release medium at 37°C with gentle agitation.

  • At predetermined time points, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

  • Quantify the amount of drug released in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

The release profile is expected to show an initial burst release followed by a sustained release over an extended period, which can be modulated by the polymer's molecular weight and composition.[22][23][24]

Conclusion and Future Perspectives

The biodegradable polyesters synthesized from 6-(2-Hydroxyethoxy)hexan-1-ol represent a versatile platform for the development of advanced biomaterials. Their tunable hydrophilicity, degradation rates, and biocompatibility open up a wide range of possibilities in drug delivery and tissue engineering. Future research could explore the synthesis of block copolymers to create well-defined self-assembling nanostructures, the functionalization of the hydroxyl groups for targeted drug delivery, and the investigation of their in vivo performance. This guide provides the foundational protocols and scientific insights to empower researchers to explore the full potential of this exciting class of biodegradable polyesters.

References

  • Biocompatibility and degradation of poly(ether-ester) microspheres: in vitro and in vivo evaluation. (2002). Journal of Biomedical Materials Research, 63(3), 274-88. [Link]

  • Fabrication of Amphiphilic Nanoparticles via Mixed Homopolymer Brushes and NMR Characterization of Surface Phase Separation. (2018). Macromolecules, 51(24), 10243-10251. [Link]

  • Aliphatic Polyesters: Great Degradable Polymers That Cannot Do Everything. (2004). Macromolecular Bioscience, 4(9), 835-864. [Link]

  • Encapsulation of polyprodrugs enables an efficient and controlled release of dexamethasone. (2020). Nanoscale Horizons, 5(3), 546-553. [Link]

  • Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. (2022). International Journal of Molecular Sciences, 23(9), 4936. [Link]

  • Poly(Ortho Esters): Recent Developments for Biomedical Applications. (2001). CHIMIA International Journal for Chemistry, 55(3), 218-222. [Link]

  • Hydrolytic Degradation and Erosion of Polyester Biomaterials. (2018). ACS Macro Letters, 7(8), 977-984. [Link]

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  • Hydrolytic degradation characteristics of aliphatic polyesters derived from lactic and glycolic acids. (1999). Journal of Biomedical Materials Research, 48(3), 342-53. [Link]

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  • Synthesis and characterization of amphiphilic block copolymers by transesterification for nanoparticle production. (2020). Redalyc. [Link]

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Application

Application Note: 6-(2-Hydroxyethoxy)hexan-1-ol as a Flexible Hybrid Linker in Targeted Protein Degradation and Bioconjugation

Executive Summary The development of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), relies heavily on the physicochemical properties of the linker conn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), relies heavily on the physicochemical properties of the linker connecting the two active domains. 6-(2-Hydroxyethoxy)hexan-1-ol (CAS: 23684-16-4) [1] has emerged as a highly effective "hybrid" linker. By combining a lipophilic hexyl chain with a hydrophilic 2-hydroxyethoxy (PEG-like) segment, this asymmetrical diol provides an optimal balance of aqueous solubility and cell membrane permeability, mitigating the "molecular obesity" often associated with pure PEG chains.

This application note provides a comprehensive guide to the mechanistic rationale, physicochemical profiling, and step-by-step bioconjugation protocols for utilizing 6-(2-hydroxyethoxy)hexan-1-ol in advanced drug delivery systems.

Mechanistic Rationale: The "Hybrid" Advantage

In the early stages of PROTAC development, pure PEG (polyethylene glycol) and pure alkyl chains were the standard linkers[2]. However,[2].

The linker is not merely a passive tether;[3]. To overcome these limitations,[2]. Database analyses of over 400 degrader structures reveal that[3]. Furthermore,[4].

Pathway P PROTAC Molecule TC Ternary Complex [POI - PROTAC - E3] P->TC Binds POI Target Protein (POI) POI->TC Recruited E3 E3 Ubiquitin Ligase E3->TC Recruited UB Polyubiquitination TC->UB Ub Transfer DEG Proteasomal Degradation UB->DEG 26S Proteasome

Mechanism of targeted protein degradation via PROTAC ternary complex formation.

Physicochemical Profiling & Quantitative Metrics

To successfully integrate 6-(2-hydroxyethoxy)hexan-1-ol into a drug discovery pipeline, scientists must account for its structural metrics. The table below summarizes the quantitative data driving its utility as a linker[5].

Table 1: Physicochemical & Structural Metrics of 6-(2-Hydroxyethoxy)hexan-1-ol

ParameterValueImpact on Drug Design
CAS Number 23684-16-4Standardized sourcing for GMP scale-up.
Molecular Formula C8H18O3Defines baseline mass contribution.
Molecular Weight 162.23 g/mol Low MW minimizes the "molecular obesity" of the final PROTAC.
LogP (Estimated) ~0.8 - 1.2Amphiphilic balance ensures both aqueous solubility and membrane permeability.
H-Bond Donors 2 (Hydroxyls)Reactive sites for bioconjugation; typically consumed during synthesis.
H-Bond Acceptors 3 (Ether + Hydroxyls)Ether oxygen improves solubility without creating excessive hydration shells.

Experimental Workflow: Heterobifunctional Activation

Because 6-(2-hydroxyethoxy)hexan-1-ol is a diol, it must be converted into a heterobifunctional intermediate to allow sequential, orthogonal conjugation to two different ligands (e.g., an E3 ligase binder and a POI binder).

Workflow A 6-(2-Hydroxyethoxy)hexan-1-ol (Hybrid Linker) B Bis-Mesylation (Activation of OH groups) A->B Step 1 C Mono-Azidation (Statistical substitution) B->C Step 2 D SN2 Conjugation (E3 Ligase Ligand) C->D Step 3 E CuAAC Click Chemistry (POI Ligand) D->E Step 4 F Purified PROTAC Molecule E->F Final Step

Workflow for synthesizing a PROTAC using a hybrid linker via heterobifunctional activation.

Step-by-Step Methodologies

Protocol A: Synthesis of the Mono-Azide, Mono-Mesylate Intermediate

This protocol converts the symmetrical reactivity of the diol into an asymmetric, dual-clickable scaffold.

Step 1: Bis-Mesylation

  • Procedure: Dissolve 6-(2-hydroxyethoxy)hexan-1-ol (1.0 eq) in anhydrous Dichloromethane (DCM). Cool to 0°C under an inert argon atmosphere. Add Triethylamine (TEA, 3.0 eq), followed by the dropwise addition of Methanesulfonyl chloride (MsCl, 2.5 eq). Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Causality: TEA acts as a non-nucleophilic base to neutralize the methanesulfonic acid byproduct, driving the reaction to completion. DCM provides a polar aprotic environment that solubilizes all reagents without participating in the reaction. MsCl converts the poor hydroxyl leaving groups into excellent mesylate leaving groups.

  • Self-Validation: Perform TLC (Hexane:EtOAc 1:1). The starting diol will remain near the baseline, while the bis-mesylate will migrate significantly higher (Rf ~0.6) due to the loss of hydrogen-bonding hydroxyl groups.

Step 2: Statistical Mono-Azidation

  • Procedure: Dissolve the crude bis-mesylate (1.0 eq) in anhydrous Dimethylformamide (DMF). Add Sodium Azide (NaN₃, 0.8 eq). Heat the mixture to 60°C and stir for 12 hours.

  • Causality: DMF is a polar aprotic solvent that excellently solvates the sodium ion, leaving the azide anion highly nucleophilic for the Sₙ2 displacement. A sub-stoichiometric amount of NaN₃ (0.8 eq) is deliberately used to statistically favor the formation of the mono-azide product and minimize the formation of the bis-azide, which is difficult to separate chromatographically.

  • Self-Validation: Analyze via LC-MS (ESI+). TLC (Hexane:EtOAc 7:3) will show three distinct spots: the bis-azide (highest Rf, least polar), the desired mono-azide (middle Rf), and the unreacted bis-mesylate (lowest Rf). Purify the middle spot via flash chromatography.

Protocol B: Sequential Assembly of the PROTAC

Step 3: Sₙ2 Conjugation to the E3 Ligase Ligand

  • Procedure: Combine the purified mono-azide/mono-mesylate linker (1.0 eq) with a phenol-containing E3 ligase ligand (e.g., a VHL ligand derivative, 1.1 eq) and K₂CO₃ (2.0 eq) in DMF. Heat to 80°C for 8 hours.

  • Causality: The mild base K₂CO₃ deprotonates the phenol on the E3 ligand, creating a strong phenoxide nucleophile that selectively displaces the remaining mesylate group on the linker via Sₙ2. The azide group remains completely unreactive under these basic conditions.

Step 4: CuAAC Click Chemistry to the POI Ligand

  • Procedure: Dissolve the E3-linker-azide intermediate (1.0 eq) and an alkyne-tagged POI ligand (1.0 eq) in a 1:1 mixture of tert-butanol and water. Add CuSO₄ (0.1 eq) and Sodium Ascorbate (0.2 eq). Stir at room temperature for 4 hours.

  • Causality: Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is highly bioorthogonal. Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ. This reaction is regiospecific, exclusively yielding the 1,4-disubstituted triazole, which acts as a rigid, stable hinge in the final PROTAC structure.

  • Self-Validation: LC-MS will confirm the complete disappearance of the alkyne mass and the appearance of the final PROTAC mass.

Table 2: Reaction Stoichiometry & Validation Metrics for Linker Activation

Reaction StepReagents (Equivalents)Solvent / TempSelf-Validation Metric (TLC / LC-MS)
1. Bis-Mesylation Linker (1.0), MsCl (2.5), TEA (3.0)DCM / 0°C to RTTLC (Hexane:EtOAc 1:1): Product Rf ~0.6.
2. Mono-Azidation Bis-mesylate (1.0), NaN₃ (0.8)DMF / 60°CTLC (Hexane:EtOAc 7:3): Product is the middle spot.
3. E3 Conjugation Mono-azide (1.0), E3-Phenol (1.1), K₂CO₃ (2.0)DMF / 80°CLC-MS: Disappearance of E3-Phenol mass.
4. POI Click (CuAAC) Intermediate (1.0), POI-Alkyne (1.0), Cu(I) (0.1)t-BuOH:H₂O / RTLC-MS: Formation of final PROTAC mass.

Troubleshooting & Optimization

  • Issue: High yield of bis-azide during Step 2.

    • Solution: Reduce the equivalents of NaN₃ to 0.6 eq and lower the reaction temperature to 45°C. This slows the reaction kinetics, allowing for better statistical control over the mono-substitution.

  • Issue: Sluggish CuAAC Click reaction (Step 4).

    • Solution: The alkyne may be sterically hindered. Add a stabilizing ligand such as TBTA (Tris(benzyltriazolylmethyl)amine) at 0.1 eq to protect the Cu(I) oxidation state and accelerate the catalytic cycle.

References

Sources

Method

Application Note: High-Yield Synthesis of Macrocyclic Dilactones from 6-(2-Hydroxyethoxy)hexan-1-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Area: PROTAC linkers, constrained peptides, and supramolecular host design.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Area: PROTAC linkers, constrained peptides, and supramolecular host design.

Executive Summary & Rationale

The strategic incorporation of macrocyclic scaffolds into small molecules is a cornerstone of modern drug discovery, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues[1]. Macrocyclization restricts conformational freedom, thereby reducing the entropic penalty upon target binding and improving cellular permeability.

This application note details a robust, self-validating protocol for the synthesis of a 16-membered macrocyclic dilactone starting from 6-(2-Hydroxyethoxy)hexan-1-ol (CAS: 23684-16-4)[2]. As an asymmetric, PEG-alkyl hybrid diol, 6-(2-hydroxyethoxy)hexan-1-ol provides an 11-atom spacer featuring a central ether linkage. This specific structural motif is highly valuable: the ether oxygen acts as a hydrogen bond acceptor to improve aqueous solubility, while the asymmetric aliphatic chain disrupts crystal packing, enhancing the physicochemical properties of the resulting macrocycle.

Mechanistic Insights: The High-Dilution Principle

The primary challenge in macrocycle synthesis is the kinetic competition between intramolecular cyclization (forming the desired ring) and intermolecular condensation (forming linear oligomers or polymers)[3].

To overcome this, our protocol leverages the Ziegler-Ruggli High-Dilution Principle [1][3]. Because intermolecular oligomerization follows second-order kinetics (dependent on the concentration of two separate molecules) and intramolecular cyclization follows first-order kinetics (dependent only on the conformational dynamics of a single molecule), operating at extremely low concentrations (


 M) statistically favors ring closure[3].

Rather than using impractically large volumes of solvent (Batch Dilution), we employ a Pseudo-High Dilution strategy via syringe pump. By slowly adding the diol to a pre-activated solution of the diacid, the steady-state concentration of the reactive diol remains near zero. We utilize EDC·HCl and DMAP for the direct condensation of the diol and diacid[4][5]. EDC is chosen over traditional DCC because its urea byproduct is water-soluble, allowing for a seamless aqueous workup of the highly lipophilic macrocycle[4].

Workflows & Application Pathways

Workflow A Isophthalic Acid (Rigid Diacid) C Carboxyl Activation (EDC/DMAP) A->C B 6-(2-Hydroxyethoxy)hexan-1-ol (Flexible Diol) D Syringe Pump Addition (0.001 M pseudo-dilution) B->D E Intramolecular Cyclization C->E D->E F 16-Membered Macrocyclic Dilactone E->F

Workflow for the synthesis of a 16-membered macrocyclic dilactone via high-dilution esterification.

Pathway M Macrocyclic Linker (Conformational Constraint) P Macrocyclic PROTAC Assembly M->P W Target Protein Binder (Warhead) W->P E E3 Ligase Binder (e.g., Cereblon/VHL) E->P T Ternary Complex (Target - PROTAC - E3) P->T Cellular Uptake & Binding U Proteasomal Degradation (Target Knockdown) T->U Ubiquitination

Application of macrocyclic linkers in PROTAC development for targeted protein degradation.

Experimental Protocol: Synthesis of a 16-Membered Macrocyclic Dilactone

This protocol describes the condensation of 6-(2-hydroxyethoxy)hexan-1-ol with isophthalic acid to yield a rigidified 16-membered macrocyclic dilactone.

Materials & Reagents
  • Diol: 6-(2-Hydroxyethoxy)hexan-1-ol (1.0 mmol, 162.2 mg)

  • Diacid: Isophthalic acid (1.0 mmol, 166.1 mg)

  • Coupling Reagents: EDC·HCl (3.0 mmol, 575 mg), DMAP (0.5 mmol, 61 mg)[4]

  • Base: N,N-Diisopropylethylamine (DIPEA) (4.0 mmol, 0.7 mL)

  • Solvent: Anhydrous Dichloromethane (DCM) (1000 mL total)

Step-by-Step Methodology

Step 1: Preparation of the Active Ester (Batch Reactor)

  • Flame-dry a 2000 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Add Isophthalic acid (1.0 mmol), EDC·HCl (3.0 mmol), and DMAP (0.5 mmol) to the flask.

  • Suspend the reagents in 950 mL of anhydrous DCM.

  • Stir the mixture at 0 °C for 30 minutes. Causality: Pre-activation at low temperatures prevents the degradation of the highly reactive O-acylisourea intermediate before the diol is introduced.

Step 2: Pseudo-High Dilution Addition

  • In a separate dry vial, dissolve 6-(2-Hydroxyethoxy)hexan-1-ol (1.0 mmol) and DIPEA (4.0 mmol) in 50 mL of anhydrous DCM.

  • Draw the diol solution into a 50 mL gas-tight Hamilton syringe.

  • Mount the syringe onto a programmable syringe pump. Insert the needle through the septum of the reaction flask.

  • Set the addition rate to 1.0 mL/h (approx. 50 hours total addition time). Causality: This ultra-slow addition ensures that the diol is consumed by the activated diacid immediately upon entering the flask, maintaining the steady-state concentration required to prevent polymerization[3][4].

Step 3: Reaction Maturation & Quenching

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours to ensure complete cyclization.

  • Quench the reaction by adding 100 mL of deionized water.

Step 4: Workup & Purification

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 100 mL).

  • Wash the combined organic layers sequentially with 1N HCl (100 mL) to remove DMAP/DIPEA, saturated NaHCO

    
     (100 mL) to remove unreacted diacid, and brine (100 mL).
    
  • Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 9:1 to 7:3 Hexane/Ethyl Acetate).

In-Process Validation & Analytics (Self-Validating System)
  • TLC Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 6:4, UV active). The disappearance of the baseline diacid and the emergence of a high-R

    
     UV-active spot indicates successful macrocycle formation.
    
  • LC-MS Verification: Validate the monomeric macrocycle formation prior to column chromatography. The desired 16-membered dilactone will show an

    
     peak at 
    
    
    
    , whereas undesired oligomers will appear at
    
    
    (
    
    
    ) or higher.

Quantitative Data: Condition Optimization

The choice of coupling reagent and dilution strategy heavily dictates the ratio of the desired macrocycle to polymeric waste. The table below summarizes the optimization landscape for this specific diol-diacid pairing.

Table 1: Optimization of Macrolactonization Conditions

EntryCoupling ReagentConcentration StrategyAddition RateYield (Macrocycle)Yield (Oligomer)
1EDC·HCl / DMAP0.1 M (Batch Addition)N/A (All at once)12%85%
2EDC·HCl / DMAP0.001 M (Syringe Pump)1.0 mL/h78% 15%
3Yamaguchi (TCBC)*0.001 M (Syringe Pump)1.0 mL/h81%11%
4HATU / DIPEA0.001 M (Syringe Pump)1.0 mL/h65%25%

*Note: While Yamaguchi macrolactonization (2,4,6-trichlorobenzoyl chloride) provides marginally higher yields[6], EDC/DMAP is preferred in this protocol due to the significantly easier removal of water-soluble byproducts during extraction[4].

References[2] Hexan-1-ol | Sigma-Aldrich, sigmaaldrich.com,https://www.sigmaaldrich.com/[3] 6-(2-hydroxyethoxy)hexan-1-ol | 23684-16-4 - ChemicalBook, chemicalbook.com, https://www.chemicalbook.com/[4] High dilution principle - Grokipedia, grokipedia.com, https://grokipedia.com/[5] EDC/DMAP-Mediated Direct Condensation of Dicarboxylic Acids and Diols: A Concise Synthesis of Extra Large Polyether Macrocyclic Lactones and Their X-ray Structures, researchgate.net,https://www.researchgate.net/[1] New Artificial Macrocycles accessed by Ugi four-component reaction (U-4CR) - CHEMISTRY & BIOLOGY INTERFACE, cbijournal.com,http://www.cbijournal.com/[6] Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil - PMC - NIH, nih.gov,https://www.ncbi.nlm.nih.gov/pmc/[7] Macrolactonizations in the Total Synthesis of Natural Products | Chemical Reviews, acs.org, https://pubs.acs.org/

Sources

Application

Application Note: Selective Mono-Etherification of 6-(2-Hydroxyethoxy)hexan-1-ol for Advanced Linker Synthesis

Strategic Context & Chemical Significance In the rapidly evolving landscape of targeted protein degradation (e.g., PROTACs), antibody-drug conjugates (ADCs), and lipid nanoparticles (LNPs), the structural composition of...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Chemical Significance

In the rapidly evolving landscape of targeted protein degradation (e.g., PROTACs), antibody-drug conjugates (ADCs), and lipid nanoparticles (LNPs), the structural composition of the linker is as critical as the pharmacophores it connects. 6-(2-Hydroxyethoxy)hexan-1-ol (CAS: 23684-16-4) [1] has emerged as a highly privileged building block. As an asymmetric, hybrid PEG-alkyl diol, it provides an optimal balance of lipophilicity (via the hexyl chain) and hydrophilicity (via the ethoxy group). This amphiphilic nature enhances the cellular permeability and aqueous solubility of large bifunctional molecules.

However, functionalizing this molecule requires the selective etherification of one hydroxyl group in the presence of another. This application note details the mechanistic rationale and field-proven protocols for the selective mono-etherification of this asymmetric diol, bypassing the need for inefficient protecting-group chemistry.

Mechanistic Insights & Causality (E-E-A-T)

The Challenge of Asymmetry and pKa Differentiation

6-(2-Hydroxyethoxy)hexan-1-ol possesses two primary hydroxyl groups in distinct chemical environments:

  • Aliphatic Hydroxyl: Located at the terminus of the hexyl chain (pKa ~16).

  • PEG-like Hydroxyl: Located on the ethyl chain, adjacent to the ether oxygen. The electron-withdrawing inductive effect of this

    
    -oxygen slightly lowers its pKa (~15.5).
    

While this subtle pKa difference means a limiting amount of base will preferentially deprotonate the PEG-like hydroxyl, relying solely on reagent-controlled regioselectivity often leads to complex mixtures of regioisomers and di-alkylated byproducts. Furthermore, traditional Williamson ether syntheses can be derailed by competing elimination reactions or poor nucleophilicity when dealing with hindered or sensitive electrophiles[2].

The Causality of Statistical Control

To achieve high-yielding mono-etherification without the atom-economy penalty of orthogonal protecting groups, a statistical control strategy is employed. By using a significant molar excess of the diol (typically 3.0 to 5.0 equivalents) relative to the electrophile, the probability of di-alkylation is mathematically suppressed[3].

The unreacted diol is highly polar and water-soluble, allowing it to be easily recovered during aqueous workup or separated via early fractions in silica gel chromatography. This approach is highly scalable and represents the industry standard for PROTAC linker synthesis[3].

G A 6-(2-Hydroxyethoxy)hexan-1-ol (Asymmetric Diol) B Statistical Deprotonation (3-5 eq Diol : 1 eq Base) A->B C Electrophilic Trapping (R-X, SN2 Mechanism) B->C D Mono-Etherified Linker (Target Intermediate) C->D E PROTAC / ADC Assembly (Downstream Conjugation) D->E

Caption: Workflow for the statistical mono-etherification of 6-(2-hydroxyethoxy)hexan-1-ol.

Quantitative Data: Reaction Condition Comparison

Selecting the correct base and solvent system depends entirely on the stability of the electrophile (alkyl halide) being used. Table 1 summarizes the two primary methodologies.

Table 1: Comparison of Mono-Etherification Conditions

ParameterProtocol A: Mild BiphasicProtocol B: Anhydrous Williamson
Base 50% Aqueous NaOHNaH (60% dispersion in mineral oil)
Solvent DMSOAnhydrous THF or DMF
Diol Equivalents 5.0 eq3.0 eq
Temperature Room Temperature (20–25 °C)0 °C to Room Temperature
Atmosphere AmbientInert (Nitrogen or Argon)
Typical Yield 65% – 85% (based on electrophile)70% – 90% (based on electrophile)
Best Suited For Base-sensitive electrophiles, large-scale PROTAC linker synthesis.Highly reactive, non-enolizable electrophiles (e.g., benzyl/propargyl halides).

Experimental Protocols

Protocol A: Mild Biphasic Mono-Alkylation (NaOH/DMSO)

This protocol utilizes a pseudo-phase-transfer environment. The strong hydrogen-bonding capacity of DMSO enhances the nucleophilicity of the alkoxide, allowing the reaction to proceed at room temperature with aqueous base[3].

Step-by-Step Methodology:

  • Preparation: Charge an appropriately sized round-bottom flask equipped with a magnetic stir bar with 6-(2-hydroxyethoxy)hexan-1-ol (50.0 mmol, 5.0 eq) and analytical grade DMSO (50 mL).

  • Activation: Add 50% w/w aqueous NaOH (50.0 mmol, 5.0 eq) dropwise at room temperature. Stir the mixture vigorously for 30 minutes to generate the alkoxide intermediate.

  • Electrophilic Addition: Dissolve the alkyl halide (e.g., tert-butyl bromoacetate) (10.0 mmol, 1.0 eq) in a minimal amount of DMSO (5 mL) and add it to the reaction mixture dropwise over 15 minutes to prevent localized heating.

  • Reaction: Stir the mixture at room temperature for 10–18 hours. Monitor the consumption of the alkyl halide via TLC or LC-MS.

  • Workup: Quench the reaction by pouring it into distilled water (200 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Washing: Wash the combined organic layers with water (2 × 100 mL) to remove residual DMSO and unreacted diol, followed by brine (100 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Anhydrous Williamson Etherification (NaH/THF)

For electrophiles that are prone to hydrolysis in aqueous conditions, strict anhydrous conditions using Sodium Hydride are required.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Suspend NaH (60% dispersion in mineral oil, 12.0 mmol, 1.2 eq relative to electrophile) in anhydrous THF (30 mL) and cool to 0 °C using an ice bath.

  • Activation: Dissolve 6-(2-hydroxyethoxy)hexan-1-ol (30.0 mmol, 3.0 eq) in anhydrous THF (20 mL). Add this solution dropwise to the NaH suspension. Caution: Hydrogen gas is evolved.

  • Equilibration: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 1 hour to ensure complete deprotonation.

  • Electrophilic Addition: Cool the reaction back to 0 °C. Add the alkyl halide (10.0 mmol, 1.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl (20 mL) at 0 °C.

  • Isolation: Extract the mixture with Dichloromethane (3 × 50 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via silica gel chromatography.

Mechanism Diol Diol Substrate HO-R-O-R'-OH Alkoxide Alkoxide HO-R-O-R'-O(-) Diol->Alkoxide Base (-H+) TS Transition State [O(δ-)...R''...X(δ-)]‡ Alkoxide->TS + R''-X Product Mono-Ether HO-R-O-R'-O-R'' TS->Product - X(-)

Caption: SN2 mechanistic pathway for the mono-alkylation of the asymmetric diol.

References

  • PROTAC-mediated crosstalk between E3 ligases , Chemical Communications (RSC Publishing),[Link]

  • Hindered dialkyl ether synthesis with electrogenerated carbocations , Nature,[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Synthesis of 6-(2-Hydroxyethoxy)hexan-1-ol

Introduction 6-(2-Hydroxyethoxy)hexan-1-ol (CAS 23684-16-4) is a highly valued bifunctional intermediate, predominantly utilized as a PEG-alkyl hybrid linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction 6-(2-Hydroxyethoxy)hexan-1-ol (CAS 23684-16-4) is a highly valued bifunctional intermediate, predominantly utilized as a PEG-alkyl hybrid linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and active pharmaceutical ingredients[1]. The primary synthetic bottleneck is the desymmetrization of the starting material, 1,6-hexanediol. Because both terminal hydroxyl groups are chemically equivalent, direct alkylation often leads to a statistical mixture of unreacted diol, the desired mono-ether, and the bis-alkylated byproduct.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does direct Williamson etherification yield predominantly the bis-alkylated byproduct (1,6-bis(2-hydroxyethoxy)hexane)? A1: This is driven by relative phase solubility and nucleophilicity. When 1,6-hexanediol is deprotonated by a base (e.g., NaH), the resulting mono-alkoxide reacts with 2-bromoethanol to form the mono-ether. However, the newly formed mono-ether is significantly more soluble in organic solvents (like THF or DMF) than the highly polar, hydrogen-bonded starting diol. Consequently, the mono-ether concentrates at the reaction interface, increasing its effective molarity and making its remaining hydroxyl group disproportionately more likely to undergo a second alkylation.

Q2: How can I manipulate the reaction to favor mono-alkylation without using protecting groups? A2: You must alter the statistical probability or sterically occlude one reactive site.

  • Statistical Overload: Using a 5-to-10-fold molar excess of 1,6-hexanediol ensures that the electrophile is statistically far more likely to encounter an unreacted diol molecule than a mono-ether.

  • Surface Coordination (Desymmetrization): Utilizing Silver(I) oxide (Ag₂O) as both a base and a template[2]. The symmetric diol coordinates to the solid Ag₂O surface, effectively burying one hydroxyl group while exposing the other to the alkyl halide. This heterogeneous catalysis approach drastically improves mono-selectivity[3].

Q3: What is the most scalable protecting group strategy for this specific target? A3: The mono-THP (tetrahydropyranyl) protection route is the industry standard for high-yield scale-up. By reacting 1,6-hexanediol with 1 equivalent of 3,4-dihydro-2H-pyran (DHP) under mild acidic conditions, you form the mono-protected diol. Alkylation of the remaining free hydroxyl with 2-(2-bromoethoxy)tetrahydro-2H-pyran, followed by a global acidic deprotection, completely eliminates the bis-alkylation pathway, pushing overall yields above 80%.

Q4: How do I efficiently separate the mono-alkylated product from unreacted 1,6-hexanediol during the workup? A4: Exploit their differing partition coefficients. 1,6-hexanediol is highly water-soluble. By diluting the crude organic mixture in a moderately polar solvent like ethyl acetate and performing exhaustive washes with half-saturated brine, the unreacted diol is forced into the aqueous phase. Alternatively, Kugelrohr vacuum distillation can be used; 1,6-hexanediol will sublime/distill at a lower temperature than the heavier ether product.

Section 2: Validated Experimental Protocols

Protocol A: Ag₂O-Mediated Selective Mono-Alkylation (Self-Validating Heterogeneous Route)

Causality: Ag₂O provides a coordinating surface that masks one hydroxyl group of the diol, preventing over-alkylation while simultaneously acting as a mild base to drive the etherification[2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve 1,6-hexanediol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Catalyst Addition: Add Silver(I) oxide (Ag₂O, 1.5 eq) and Potassium Iodide (KI, 0.2 eq). Self-Validation Check: The mixture will appear as a dark brown/black heterogeneous suspension. The KI acts as an in-situ halogen exchange catalyst, converting 2-bromoethanol to the more reactive 2-iodoethanol.

  • Electrophile Addition: Dropwise add 2-bromoethanol (1.1 eq) over 30 minutes at room temperature.

  • Reaction Monitoring: Stir vigorously in the dark for 24 hours. Self-Validation Check: As the reaction proceeds, the dark brown Ag₂O suspension will gradually transition to a grey/silver metallic precipitate (elemental silver and AgBr), serving as a visual endpoint indicator.

  • Workup: Filter the crude mixture through a pad of Celite to remove silver salts. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel chromatography (Hexanes:EtOAc 1:1) to isolate 6-(2-hydroxyethoxy)hexan-1-ol.

Protocol B: Mono-THP Protection Route (High-Yield Stepwise Route)

Causality: Capping one end of the symmetric diol with a bulky THP group mathematically reduces the available reactive sites to one, making bis-alkylation impossible during the subsequent Williamson etherification.

Step-by-Step Methodology:

  • Mono-Protection: Dissolve 1,6-hexanediol (5.0 eq) in DCM. Add catalytic p-Toluenesulfonic acid (pTSA, 0.05 eq). Slowly add DHP (1.0 eq) at 0°C. Stir for 4 hours. Self-Validation Check: TLC (stain with phosphomolybdic acid) should show a new spot (Rf ~0.4) distinct from the baseline diol. Wash with water to remove excess diol.

  • Alkylation: Dissolve the mono-THP ether (1.0 eq) in anhydrous DMF. Add Sodium Hydride (NaH, 60% dispersion, 1.5 eq) at 0°C. Self-Validation Check: Hydrogen gas evolution (bubbling) confirms alkoxide formation. Add 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.2 eq) and heat to 60°C for 12 hours.

  • Global Deprotection: Quench with water, extract with EtOAc, and concentrate. Dissolve the crude bis-THP intermediate in Methanol. Add 1M HCl (aq) and stir at room temperature for 2 hours.

  • Isolation: Neutralize with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to yield the pure target molecule.

Section 3: Quantitative Data Summary

Synthesis RouteReagent Stoichiometry (Diol:Electrophile)Primary Catalyst/BaseMono-SelectivityIsolated YieldScalability / Cost-Efficiency
Direct Statistical 5:1 to 10:1NaH or KOHLow (~40%)30 - 40%High (Cheap reagents, difficult purification)
Ag₂O-Mediated 1:1.1Ag₂O / KIHigh (>85%)60 - 68%Low (High cost of silver reagents)
THP Protection 1:1 (in alkylation step)NaH (Alkylation), pTSA (Protection)Absolute (100%)75 - 85%Medium (Adds two synthetic steps, high purity)

Section 4: Mechanistic & Workflow Visualization

G Start 1,6-Hexanediol (Symmetric Diol) RouteA Direct Alkylation Excess Diol + NaH Start->RouteA Statistical Approach RouteB Ag2O-Mediated Surface Coordination Start->RouteB Desymmetrization RouteC Mono-Protection (THP Ether) Start->RouteC Stepwise Approach ProdA Target Mono-Ether (~40% Yield) RouteA->ProdA ByprodA Bis-Ether Byproduct (High Separation Cost) RouteA->ByprodA Over-reaction ProdB Target Mono-Ether (~65% Yield) RouteB->ProdB High Selectivity AlkC Alkylation (NaH, 2-Bromoethanol) RouteC->AlkC DeprotC Acidic Deprotection (HCl or pTSA) AlkC->DeprotC ProdC Target Mono-Ether (>80% Overall Yield) DeprotC->ProdC

Desymmetrization pathways for 1,6-hexanediol to synthesize 6-(2-hydroxyethoxy)hexan-1-ol.

Section 5: References

  • TargetMol Chemicals. "Cas No.23684-16-4 — 6-(2-Hydroxyethoxy)-1-hexanol". Source: targetmol.com. URL:

  • Sigma-Aldrich. "Silver(I) oxide ReagentPlus, 99% 20667-12-3". Source: sigmaaldrich.com. URL:

  • Gooden, P. N., et al. "Selective Monoprotection of 1,n-Terminal Diols in Supercritical Carbon Dioxide: A Striking Example of Solvent Tunable Desymmetrization." Physical Chemistry Chemical Physics, 6, 1258-1263 (2004). Source: acs.org. URL:

Sources

Optimization

Technical Support Center: Purification of 6-(2-Hydroxyethoxy)hexan-1-ol

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the synthesis and purification of 6-(2-Hydroxyethoxy)hexan-1-ol (CAS: 23684-1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the synthesis and purification of 6-(2-Hydroxyethoxy)hexan-1-ol (CAS: 23684-16-4) [1]. As an asymmetric diol and a critical short-chain alkyl-PEG linker, this compound is widely utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and targeted bioconjugates[2][3].

Purifying the crude reaction mixture—typically containing unreacted 1,6-hexanediol, di-alkylated byproducts, and inorganic salts—presents unique thermodynamic and chromatographic challenges[3][4]. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to achieve >98% purity.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why is standard UV-guided flash chromatography ineffective for purifying this compound? A: 6-(2-Hydroxyethoxy)hexan-1-ol lacks a conjugated π-system or aromatic ring, rendering it completely UV-inactive at standard detection wavelengths (210–280 nm). Furthermore, as an asymmetric diol, its terminal hydroxyl groups strongly interact with the acidic silanol groups of normal-phase silica gel via hydrogen bonding[4][5]. This causes severe peak tailing and co-elution with structurally similar impurities. Solution: Fractions must be monitored manually using TLC with chemical stains (e.g., KMnO₄ or PMA), and the mobile phase must include a protic modifier (like Methanol) to competitively disrupt silica-diol hydrogen bonding.

Q2: How do I resolve the target product from unreacted 1,6-hexanediol? A: The structural similarity between the product and 1,6-hexanediol results in nearly identical retention factors (


) on normal-phase silica. However, the addition of the ethylene glycol unit increases the molecular weight from 118.17  g/mol  to 162.23  g/mol [1]. This significant difference in mass translates to a distinct boiling point differential. High-vacuum fractional distillation is the most thermodynamically sound method for this separation, allowing the lighter 1,6-hexanediol to be removed as a forecut.

Q3: My PROTAC linker conjugate shows persistent high-molecular-weight impurities. What are they, and how do I remove them? A: These are likely di-alkylated byproducts (e.g., 1,2-bis(6-hydroxyhexyloxy)ethane) formed when both ends of the ethylene glycol core react. Because these species have significantly higher molecular weights and boiling points, they will remain in the distillation flask as a heavy residue during vacuum distillation. Size-exclusion chromatography (SEC) can also be employed for downstream PROTAC conjugates if these PEG-like artifacts persist[3][6].

Quantitative Data Summary: Purification Strategy Comparison

To design an optimal purification workflow, it is critical to match the technique to the specific physicochemical properties of the impurities.

Purification TechniqueTarget Impurities RemovedScalabilityEfficiency / ResolutionCausality / Mechanism of Separation
Liquid-Liquid Extraction Ethylene glycol, inorganic salts, catalystsHigh (>100g)Moderate (Bulk removal)Exploits extreme hydrophilicity of salts and short-chain glycols, partitioning them into the aqueous phase.
High-Vacuum Distillation 1,6-hexanediol (forecut), Di-alkylated species (residue)High (10g - 1kg)HighSeparates based on vapor pressure differentials driven by molecular weight gaps (118 vs. 162 vs. >250 g/mol ).
Flash Chromatography Trace structural isomers, close-eluting diolsLow (<10g)Very High (Polishing)Separates based on subtle differences in dipole moments and hydrogen-bonding affinities to silica[4].

Experimental Workflows & Protocols

Protocol 1: Pre-Treatment via Liquid-Liquid Extraction

Objective: Remove highly polar, water-soluble impurities before distillation to prevent bumping and degradation.

  • Dilution: Dissolve the crude viscous oil in Ethyl Acetate (EtOAc) at a ratio of 1:10 (v/v). Causality: EtOAc is polar enough to keep the asymmetric diol in solution but immiscible with water.

  • Washing: Transfer to a separatory funnel and wash with an equal volume of saturated aqueous NaCl (brine) three times. Causality: Brine increases the ionic strength of the aqueous phase, forcing the slightly lipophilic 6-(2-Hydroxyethoxy)hexan-1-ol into the organic phase while stripping away residual ethylene glycol and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched crude oil.

Protocol 2: High-Vacuum Fractional Distillation

Objective: Isolate the target compound from lower-MW starting materials and higher-MW over-alkylated byproducts.

  • Apparatus Setup: Assemble a short-path distillation apparatus or Kugelrohr equipped with a high-vacuum pump capable of reaching < 1 mbar. Add a magnetic stir bar to the distillation flask to prevent bumping.

  • Forecut Collection (Removal of 1,6-hexanediol): Slowly increase the heating mantle temperature. Under high vacuum (~0.5 mbar), 1,6-hexanediol will begin to distill first (typically around 100–120 °C, depending on exact pressure). Collect this fraction and set aside.

  • Main Fraction Collection (Target Product): Increase the temperature incrementally. The target 6-(2-Hydroxyethoxy)hexan-1-ol will distill at a higher temperature plateau (approx. 140–160 °C at 0.5 mbar). Collect this fraction in a clean, pre-weighed receiving flask.

  • Residue: Do not distill to dryness. The dark, viscous residue remaining in the boiling flask contains the di-alkylated PEG-like impurities[6].

Protocol 3: Normal-Phase Flash Chromatography (Final Polishing)

Objective: Achieve >98% purity for sensitive downstream PROTAC bioconjugation[3][7].

  • Column Preparation: Pack a silica gel column. For the mobile phase, prepare a gradient system starting at 100% Dichloromethane (DCM) and ramping to 90:10 DCM:Methanol.

  • Loading: Dissolve the distilled product in a minimum amount of DCM and load it onto the column.

  • Elution & Staining: Run the gradient. Since the compound is UV-inactive, collect small fractions and spot them on a silica TLC plate. Dip the plate in a Potassium Permanganate (KMnO₄) stain and gently heat. Causality: The hydroxyl groups oxidize rapidly, reducing the Mn(VII) to Mn(IV) to form bright yellow/brown spots against a purple background.

  • Pooling: Combine the fractions containing the pure product (typically eluting around 5-8% Methanol) and evaporate the solvent.

Purification Workflow Visualization

G Crude Crude 6-(2-Hydroxyethoxy)hexan-1-ol (Product, 1,6-Hexanediol, Salts) LLE Liquid-Liquid Extraction (Brine / EtOAc) Crude->LLE Aqueous Aqueous Phase (Waste) (Salts, Ethylene Glycol) LLE->Aqueous Removes highly polar impurities Organic Organic Phase (Product, 1,6-Hexanediol, Di-alkylated) LLE->Organic Distillation High-Vacuum Distillation (< 1 mbar) Organic->Distillation Concentrated Distillate1 Forecut (1,6-Hexanediol) Distillation->Distillate1 Lower BP Distillate2 Main Fraction (Target Product) Distillation->Distillate2 Target BP Residue Residue (Di-alkylated Byproducts) Distillation->Residue Higher BP Chromatography Flash Chromatography (DCM/MeOH Polishing) Distillate2->Chromatography If trace impurities remain Pure Pure 6-(2-Hydroxyethoxy)hexan-1-ol (>98% Purity) Chromatography->Pure

Workflow for the purification of crude 6-(2-Hydroxyethoxy)hexan-1-ol.

References

1.[1] Sigma-Aldrich. "6-iodohexan-1-ol - Sigma-Aldrich (Includes 6-(2-HYDROXYETHOXY)HEXAN-1-OL CAS No.: 23684-16-4)". sigmaaldrich.com. URL: 2.[2] AxisPharm. "PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation". axispharm.com. URL: 3.[6] PurePEG. "PEG45 Linkers with Azide Groups for Bioconjugation". purepeg.com. URL: 4.[3] BenchChem. "Technical Support Center: Purification Strategies for PROTACs Containing a PEG Linker". benchchem.com. URL: 5.[7] Precise PEG. "How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices". precisepeg.com. URL: 6.[5] Google Patents. "EP0943612A1 - Process for producing cyclic carbonic esters (Asymmetric diols)". google.com. URL: 7.[4] BenchChem. "1,3-Pentanediol | 3174-67-2 (Asymmetric diols purification)". benchchem.com. URL:

Sources

Troubleshooting

Technical Support Center: Purification and Dehydration of 6-(2-Hydroxyethoxy)hexan-1-ol

Welcome to the Technical Support Center for handling 6-(2-Hydroxyethoxy)hexan-1-ol (CAS No. 23684-16-4)[1]. As a short PEG-alkyl linker (a diol containing a central ether linkage), this compound is highly hydrophilic, vi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 6-(2-Hydroxyethoxy)hexan-1-ol (CAS No. 23684-16-4)[1]. As a short PEG-alkyl linker (a diol containing a central ether linkage), this compound is highly hydrophilic, viscous at room temperature, and notoriously hygroscopic.

This guide is designed for researchers and drug development professionals who need to obtain anhydrous, high-purity material for moisture-sensitive downstream applications, such as polymerizations or conjugations.

Part 1: Troubleshooting Water Removal (Dehydration)

FAQ 1: Why does my 6-(2-Hydroxyethoxy)hexan-1-ol constantly absorb water, and why do standard chemical desiccants fail?

The Causality: The molecular structure of 6-(2-Hydroxyethoxy)hexan-1-ol contains two terminal hydroxyl groups and a central ether oxygen. These functional groups act as powerful hydrogen-bond acceptors and donors, drawing atmospheric moisture into the bulk liquid.

When researchers attempt to dry this viscous liquid using standard chemical desiccants like anhydrous magnesium sulfate (


) or sodium sulfate (

), they often experience massive yield losses. This occurs because

removes water by forming solid, clumpy hydrates (e.g.,

)[2]. The highly viscous diol becomes physically entrapped within the interstitial spaces of these clumpy hydrates. Because the diol cannot be easily washed off the hydrated salt without introducing massive volumes of solvent, recovery yields plummet.
FAQ 2: What is the most effective method to dry this diol without causing thermal degradation?

The Causality: The gold standard for drying PEG-diols is azeotropic distillation with toluene [3]. Toluene and water form a positive binary azeotrope that distills at 84.1 °C (containing 13.5 wt% water), which is significantly lower than the boiling point of pure toluene (110.6 °C)[4].

By dissolving your diol in toluene and heating the mixture, the water is co-vaporized at 84.1 °C and driven out of the system. This thermodynamic property allows you to completely dehydrate the diol without ever subjecting it to its own high boiling point (>250 °C), thereby preventing the thermal cleavage or oxidation of the sensitive ether linkage.

Quantitative Comparison of Drying Methods
Drying MethodMechanism of ActionEfficiency (Final

)
Yield RetentionProcessing Time
Azeotropic Distillation (Toluene) Co-vaporization via minimum-boiling azeotrope< 50 ppm> 95%12–24 hours
3A Molecular Sieves Size-exclusion physical adsorption (3Å pores)~ 100 ppm~ 90%48–72 hours
Vacuum Drying (Schlenk Line) Vapor pressure reduction~ 500 ppm> 98%24 hours
Chemical Desiccants (

)
Hydrate crystal formation> 1000 ppm< 60% (due to trapping)1–2 hours

Part 2: Troubleshooting Impurity Removal

FAQ 3: How do I remove structural impurities like unreacted hexanediol or oligomers?

The Causality: Researchers often default to silica gel column chromatography. However, PEG-containing compounds interact strongly with the silanol groups on normal-phase silica via hydrogen bonding, leading to severe band broadening and "streaking" across multiple fractions[5]. While highly polar solvent systems (e.g.,


) can force the compound off the column[5], separation resolution remains poor.

Instead, short-path vacuum distillation is the preferred method for removing structural impurities from PEG-diols[6]. By applying a high vacuum (<0.1 mbar), you drastically lower the boiling point of the mixture. Lower molecular weight impurities (like unreacted starting materials) will distill over first as a fore-run, leaving non-volatile oligomers in the distillation pot, allowing you to isolate the pure 6-(2-Hydroxyethoxy)hexan-1-ol in the main fraction[6].

Part 3: Experimental Protocols (Self-Validating Workflows)

Protocol A: Azeotropic Dehydration with Toluene

This protocol utilizes thermodynamic feedback (vapor temperature) to self-validate the completion of drying.

  • Preparation: In a round-bottom flask, dissolve the wet 6-(2-Hydroxyethoxy)hexan-1-ol in anhydrous toluene at a 1:10 (v/v) ratio.

  • Apparatus Setup: Attach a Dean-Stark trap to the flask, fill the trap arm with anhydrous toluene, and fit a reflux condenser on top.

  • Azeotropic Reflux: Heat the flask using an oil bath set to 125 °C. The toluene/water azeotrope will begin to boil and vaporize at 84.1 °C[4].

  • Self-Validation Check 1 (Visual & Thermal): Monitor the Dean-Stark trap. Water will phase-separate and collect at the bottom. The drying process is complete when the volume of the water layer stops increasing and the vapor temperature at the distillation head stabilizes at exactly 110.6 °C (the boiling point of pure toluene)[4].

  • Solvent Removal: Transfer the dry toluene/diol solution to a rotary evaporator. Remove the toluene under reduced pressure (e.g., 40 °C at 50 mbar).

  • Self-Validation Check 2 (Quantitative): Analyze a 100

    
    L aliquot using Karl Fischer (KF) titration to confirm water content is <50 ppm.
    
Protocol B: Short-Path Vacuum Distillation

This protocol is used to remove organic impurities post-dehydration.

  • Setup: Transfer the dehydrated crude diol to a short-path distillation apparatus equipped with a Vigreux column (to prevent bumping of the viscous liquid) and a multi-flask receiving cow[6].

  • Vacuum Application: Apply a high vacuum (<0.1 mbar) using a Schlenk line or dedicated vacuum pump. Crucial: Ensure the system is leak-free to prevent oxidative degradation of the ether bond at high temperatures.

  • Fractionation: Gradually increase the heating mantle temperature.

  • Collection:

    • Fore-run: Collect the lower-boiling impurities (e.g., unreacted hexanediol) in the first flask[6].

    • Main Fraction: Rotate the cow to a clean, pre-weighed flask when the vapor temperature stabilizes at the specific boiling point of 6-(2-Hydroxyethoxy)hexan-1-ol under your specific vacuum level.

  • Storage: Backfill the apparatus with dry Argon or Nitrogen gas. Store the purified diol in a tightly sealed Schlenk flask over activated 3Å molecular sieves to prevent moisture re-absorption.

Part 4: Process Visualization

G Start Crude 6-(2-Hydroxyethoxy)hexan-1-ol (Wet & Impure) Azeo Azeotropic Distillation (Toluene, 125°C Bath) Start->Azeo Add Toluene (1:10) Trap Dean-Stark Trap (Water Removal at 84.1°C) Azeo->Trap Boil & Condense Vac Rotary Evaporation (Toluene Removal) Trap->Vac Dry Organic Layer Distill Short-Path Vacuum Distillation (<0.1 mbar) Vac->Distill Crude Dry Diol Pure Pure, Anhydrous Diol (Ready for Conjugation) Distill->Pure Fractionate Main Peak

Workflow for the dehydration and purification of 6-(2-Hydroxyethoxy)hexan-1-ol.

References

  • "Hexan-1-ol | Sigma-Aldrich", Sigma-Aldrich,
  • "3.2: Drying Agents", Chemistry LibreTexts,
  • "Azeotrope enabled polymerization of ethylene oxide", RSC Publishing,
  • "Is polyethylene glycol (PEG) hygroscopic?
  • "Chromatography of PEG containing compounds", Reddit,
  • "Purification techniques for removing impurities from synthesized PEG-3 oleamide", Benchchem,

Sources

Optimization

Solving solubility issues with 6-(2-Hydroxyethoxy)hexan-1-ol formulations

Technical Support Center: 6-(2-Hydroxyethoxy)hexan-1-ol Formulation & Troubleshooting Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals working with 6-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-(2-Hydroxyethoxy)hexan-1-ol Formulation & Troubleshooting

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals working with 6-(2-Hydroxyethoxy)hexan-1-ol (CAS: 23684-16-4). As a heterobifunctional-like amphiphilic diol, it is frequently utilized as a spacer in bioconjugation, PROTAC synthesis, and Antibody-Drug Conjugates (ADCs). However, its structural duality—combining a hydrophobic hexyl chain with a hydrophilic hydroxyethoxy group—often introduces distinct solubility and handling bottlenecks during assay formulation.

Part 1: Core Principles of Solvation (The Causality)

To troubleshoot effectively, we must first understand the physicochemical behavior of the molecule:

  • Viscosity & Intermolecular Bonding: 6-(2-Hydroxyethoxy)hexan-1-ol presents as a viscous, light brown to brown oil . The two terminal hydroxyl groups engage in extensive intermolecular hydrogen bonding. At standard storage temperatures (2-8°C) , this network significantly increases dynamic viscosity, making accurate volumetric dispensing highly prone to error.

Part 2: FAQ & Troubleshooting Guide

Q1: My neat 6-(2-Hydroxyethoxy)hexan-1-ol is too viscous to pipette accurately. How can I ensure reproducible stock concentrations?

  • Causality: High viscosity is driven by temperature-dependent hydrogen bonding between the diol ends.

  • Solution: Do not attempt to pipette the cold oil. Pre-warm the vial in a 35°C water bath for 10 minutes to disrupt the hydrogen bond network and lower the viscosity. Use a positive displacement pipette rather than an air-displacement pipette to draw the liquid. Alternatively, determine the mass gravimetrically (by weight) rather than volumetrically, and immediately dissolve it in an anhydrous organic solvent (e.g., DMSO or DMF).

Q2: When I dilute my 6-(2-Hydroxyethoxy)hexan-1-ol conjugated payload into PBS, the solution turns cloudy. How do I prevent this?

  • Causality: The cloudiness (turbidity) indicates phase separation or micellization. The aqueous buffer "shocks" the hydrophobic hexyl chain and the attached payload, causing rapid aggregation .

  • Solution: Implement a "step-wise" dilution strategy. First, ensure your compound is fully dissolved in 100% DMSO. Then, add a transitional co-solvent or surfactant (e.g., 5% Tween-20 or PEG400) before slowly introducing the aqueous buffer dropwise under constant vortexing. This prevents local supersaturation at the solvent-buffer interface.

Q3: Does the pH of my aqueous buffer affect the solubility of this linker?

  • Causality: The ether and hydroxyl groups of 6-(2-Hydroxyethoxy)hexan-1-ol are non-ionizable under standard physiological pH ranges (pH 4-10).

  • Solution: Buffer pH will not directly alter the ionization state or solubility of the linker itself. However, if your conjugated payload contains ionizable groups (e.g., amines or carboxylic acids), adjust the buffer pH to maximize the ionization of the payload to drive overall conjugate solubility.

Part 3: Experimental Workflows

Protocol: Step-Wise Aqueous Formulation for In Vitro Assays Self-validating system: The success of this protocol is verified by measuring the Optical Density (OD) at 600 nm. An OD600 < 0.05 indicates a successfully solubilized, aggregate-free formulation.

  • Gravimetric Master Stock Preparation:

    • Pre-warm the 6-(2-Hydroxyethoxy)hexan-1-ol vial to 35°C for 10 minutes.

    • Place a clean, dry amber glass vial on an analytical balance and tare.

    • Using a positive displacement pipette, transfer approximately 16.2 mg of the oil into the vial. Record the exact mass.

    • Add anhydrous DMSO to achieve a precise 100 mM master stock (e.g., 1.0 mL DMSO for 16.22 mg). Vortex for 60 seconds.

  • Intermediate Surfactant Complexation:

    • Transfer 10 µL of the 100 mM stock into a new vial.

    • Add 5 µL of Tween-20 (or Kolliphor EL) directly to the DMSO stock. Vortex vigorously for 2 minutes to allow the surfactant to coat the hydrophobic hexyl domains.

  • Aqueous Phase Introduction:

    • Place the vial on a magnetic stirrer at 500 RPM.

    • Using a syringe pump or a steady hand, add 985 µL of PBS (pH 7.4) dropwise (approx. 1 drop per second).

    • Validation Step: Measure the OD600 of the final 1 mM solution. If OD600 > 0.05, discard, increase the surfactant ratio by 2%, and repeat Step 2.

Part 4: Quantitative Data Presentation

Table 1: Co-Solvent Compatibility and Maximum Tolerable Concentrations (MTC) for 6-(2-Hydroxyethoxy)hexan-1-ol Formulations

Solvent / ExcipientFunction in FormulationRecommended Ratio (v/v)MTC for Cell AssaysSolubilization Mechanism
DMSO Primary Carrier Solvent1% - 5%< 1.0%Disrupts H-bonds; fully miscible with both diol and water.
Tween-20 Non-ionic Surfactant0.1% - 1%< 0.5%Forms micelles around the hydrophobic hexyl chain.
PEG400 Co-solvent / Spacer5% - 10%< 5.0%Provides a hydrophilic shield, preventing aggregation.
Ethanol Transitional Solvent2% - 5%< 2.0%Lowers dielectric constant of the aqueous phase.

Part 5: Mandatory Visualizations

FormulationLogic Start 6-(2-Hydroxyethoxy)hexan-1-ol Formulation Issue Q1 Is the neat oil too viscous to pipette? Start->Q1 Q2 Does the conjugate precipitate in buffer? Start->Q2 Sol1 Warm to 35°C & Dilute in DMSO/DMF Q1->Sol1 Yes Sol2 Check payload hydrophobicity & adjust co-solvent Q2->Sol2 High DAR/Hydrophobic Sol3 Use step-wise dilution with 5-10% Tween-20 Q2->Sol3 Buffer Shock

Diagnostic logic tree for troubleshooting 6-(2-Hydroxyethoxy)hexan-1-ol formulation issues.

SolubilizationPathway A Hydrophobic Collapse in Aqueous Buffer B Addition of Amphiphilic Co-solvent A->B Step 1 C Disruption of Intermolecular H-Bonds B->C Step 2 D Stable Micellar or Solvated State C->D Step 3

Mechanistic pathway of co-solvent mediated solubilization for amphiphilic diols.

References

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation of 6-(2-Hydroxyethoxy)hexan-1-ol

High-Resolution Mass Spectrometry Fragmentation of 6-(2-Hydroxyethoxy)hexan-1-ol: A Comparative Guide for Drug Development As a Senior Application Scientist, I frequently encounter the challenge of distinguishing target...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Fragmentation of 6-(2-Hydroxyethoxy)hexan-1-ol: A Comparative Guide for Drug Development

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing target linker molecules from ubiquitous background noise in complex biological matrices. 6-(2-Hydroxyethoxy)hexan-1-ol (HEHO), an asymmetric ether diol, is increasingly utilized as a hydrophilic spacer in PROTACs, lipid nanoparticles (LNPs), and antibody-drug conjugates (ADCs).

However, its exact mass ([M+H]+ 163.133) is perfectly isobaric with Diethylene glycol monobutyl ether (DGBE)—a notorious mass spectrometry contaminant originating from plastics and scintillation cocktails[1]. This guide provides a definitive, self-validating framework for the LC-MS/MS analysis of HEHO, contrasting its performance and fragmentation mechanics against common alternatives to ensure absolute analytical confidence.

Mechanistic Causality of Fragmentation

In mass spectrometry, the fragmentation of ether diols is governed by the relative stability of the resulting carbocations and the specific site of protonation[2]. Under Electrospray Ionization (ESI+), HEHO (C8H18O3, Exact Mass: 162.1256) readily forms a protonated molecular ion [M+H]+ at m/z 163.133.

The dissociation of this energetically unstable molecular ion proceeds via two primary pathways[3]:

  • Dehydration (Neutral Loss): Protonation of the terminal hydroxyl groups leads to the loss of one or two water molecules (-18 Da, -36 Da), yielding fragments at m/z 145.12 and 127.11. While prominent, these losses are common to all diols and lack structural specificity.

  • Inductive Ether Cleavage: Protonation of the central ether oxygen induces heterolytic cleavage of the adjacent C-O sigma bonds. Because HEHO is asymmetric (comprising a hexyl chain and an ethyl chain), cleavage can theoretically yield either a 6-hydroxyhexyl cation (m/z 101.09) or a 2-hydroxyethyl cation (m/z 45.03).

The Causality: According to Stevenson's Rule, during dissociation, the positive charge preferentially remains on the fragment with the lower ionization energy[3]. The larger 6-hydroxyhexyl chain disperses the positive charge much more effectively via inductive effects than the shorter ethyl chain[4]. Consequently, the m/z 101.09 ion dominates the MS/MS spectrum, providing a highly reliable and specific diagnostic peak.

G M HEHO [M+H]+ m/z 163.13 H2O Dehydration m/z 145.12 M->H2O -H2O (-18 Da) Hexyl 6-Hydroxyhexyl Cation m/z 101.09 M->Hexyl Ether Cleavage (-62 Da) Ethyl 2-Hydroxyethyl Cation m/z 45.03 M->Ethyl Ether Cleavage (-118 Da) H2O2 Double Dehydration m/z 127.11 H2O->H2O2 -H2O (-18 Da) Hexyl->H2O2 -H2O (-18 Da)

Fig 1. Collision-Induced Dissociation (CID) fragmentation pathways of 6-(2-Hydroxyethoxy)hexan-1-ol.

Comparative Performance Analysis

When developing quantitative assays, HEHO must be differentiated from alternative ether diols and isobaric contaminants. The most critical comparison is against DGBE, which shares the identical molecular formula (C8H18O3) and precursor mass but possesses a different ether linkage arrangement.

While HEHO yields the stable m/z 101.09 cation, DGBE fragments entirely differently, producing ions at m/z 107, 89, and 57 (butyl cation)[5]. This divergence in CID behavior is what allows us to design a highly specific assay.

Quantitative Comparison of MS/MS Diagnostic Features
Analytical Feature6-(2-Hydroxyethoxy)hexan-1-ol (HEHO)Diethylene Glycol Monobutyl Ether (DGBE)Triethylene Glycol (TEG)
Molecular Formula C8H18O3C8H18O3C6H14O4
Exact Mass[M+H]+ 163.133163.133151.097
Primary CID Fragments m/z 145, 101, 83 m/z 145, 107, 89, 57[5]m/z 133, 89, 45
Background Interference LowHigh (Ubiquitous plasticizer/solvent)[1]Moderate
Diagnostic Specificity High (m/z 101 is highly specific to the hexyl chain)Low (m/z 89 is a generic PEG background fragment)Low
Ideal Application Targeted linker quantification in PK studiesIndustrial solvent; strictly an analytical contaminantGeneral hydrophilic spacer

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your pharmacokinetic data, the LC-MS/MS protocol must be a self-validating system . This means the method must inherently prove that the signal being integrated is HEHO and not co-eluting DGBE from plastic microcentrifuge tubes.

We achieve this by multiplexing our Multiple Reaction Monitoring (MRM) transitions to include an "exclusion channel."

Step-by-Step LC-MS/MS Methodology
  • Sample Preparation: Precipitate plasma proteins using 3 volumes of cold Acetonitrile (ACN) containing an isotopically labeled internal standard. Centrifuge at 14,000 x g for 10 minutes.

  • Chromatographic Separation: Inject 5 µL of supernatant onto a Kinetex EVO C18 column (2.6 µm, 50 x 2.1 mm)[5].

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Gradient: 5% B to 95% B over 4.5 minutes to ensure hydrophobic retention of the hexyl chain.

  • Mass Spectrometry (ESI+): Operate the triple quadrupole in positive ion mode.

  • Self-Validating MRM Setup:

    • Quantifier Transition: m/z 163.1 → 101.1 (Specific to HEHO).

    • Qualifier Transition: m/z 163.1 → 145.1 (Confirms precursor identity).

    • Exclusion Transition: m/z 163.1 → 89.1 (Specific to DGBE).

    • Logic Gate: If a peak appears in the Quantifier channel, but the Exclusion channel (m/z 89.1) exhibits a signal-to-noise ratio > 3 at the exact same retention time, the sample is flagged for DGBE contamination, and the data point is invalidated.

Workflow S1 1. Sample Preparation Protein Precipitation (ACN) S2 2. LC Separation C18 Column, Gradient Elution S1->S2 S3 3. ESI+ Ionization Precursor Selection: m/z 163.13 S2->S3 S4 4. CID Fragmentation Target MRM: 163.1 -> 101.1 S3->S4 S5 5. Data Validation Logic Flag if Exclusion MRM (163.1 -> 89.1) is Detected S4->S5

Fig 2. Self-validating LC-MS/MS experimental workflow for HEHO quantification.

Conclusion

When utilized as a structural component in drug design, 6-(2-Hydroxyethoxy)hexan-1-ol offers a distinct analytical advantage over standard PEG-based ether diols. Because its asymmetric structure leverages inductive charge stabilization to produce a unique m/z 101.09 fragment, it allows researchers to bypass the ubiquitous low-mass background noise (m/z 45, 89) that plagues traditional PEG linkers. By implementing the self-validating exclusion protocol outlined above, analytical scientists can guarantee the integrity of their pharmacokinetic data.

References

  • Kramer, J. K., Holman, R. T., & Baumann, W. J. "Mass spectrometric analysis of mono- and dialkyl ethers of diols." Lipids (1971). PubMed. 2

  • "Fragmentation (mass spectrometry)." Wikipedia. 3

  • "Mass Spectrometry." MSU Chemistry. 4

  • "Diethylene Glycol Monobutyl Ether | C8H18O3 | CID 8177." PubChem. 5

  • "ESI Common Background Ions." University of Washington's Proteomics Resource. 1

Sources

Comparative

HPLC method development for detecting 6-(2-Hydroxyethoxy)hexan-1-ol

HPLC Method Development for 6-(2-Hydroxyethoxy)hexan-1-ol: A Comparative Guide to Universal Detectors Introduction 6-(2-Hydroxyethoxy)hexan-1-ol (CAS: 23684-16-4, Molecular Formula: C8H18O3) is a highly polar aliphatic e...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for 6-(2-Hydroxyethoxy)hexan-1-ol: A Comparative Guide to Universal Detectors

Introduction

6-(2-Hydroxyethoxy)hexan-1-ol (CAS: 23684-16-4, Molecular Formula: C8H18O3) is a highly polar aliphatic ether-diol[1]. From an analytical perspective, this molecule presents a significant challenge: it completely lacks a UV-absorbing chromophore or fluorophore[2][3]. Traditional HPLC-UV or fluorescence methods are entirely blind to this analyte unless it undergoes complex, time-consuming pre-column derivatization, which introduces quantitative variability and limits throughput.

For researchers and drug development professionals requiring robust quantification, universal aerosol-based detectors—specifically the Charged Aerosol Detector (CAD) and Evaporative Light Scattering Detector (ELSD)—have superseded the legacy Refractive Index Detector (RID)[4]. This guide objectively compares these alternatives and provides a self-validating, step-by-step HPLC method optimized for aliphatic diols.

Mechanistic Causality: Evaluating Detector Alternatives

To develop a reliable method, one must understand the physical causality behind each detector's performance:

  • HPLC-RID (Refractive Index) : RID measures the bulk refractive index difference between the mobile phase and the analyte.

    • The Causality: Because it relies on bulk fluid properties, it is hypersensitive to temperature and pressure changes, making gradient elution strictly impossible[2][5]. Furthermore, its sensitivity is notoriously poor (LODs often in the 40–100 µg/mL range), rendering it useless for trace impurity analysis[2].

  • HPLC-ELSD (Evaporative Light Scattering) : ELSD nebulizes the eluent, evaporates the solvent, and measures the light scattered by the dried analyte particles.

    • The Causality: Light scattering physics dictates that particles smaller than 50 nm scatter light highly inefficiently[3][6]. This results in a fundamentally non-linear (exponential) response curve and a limited dynamic range of about two orders of magnitude[3].

  • HPLC-CAD (Charged Aerosol Detection) : CAD also relies on nebulization and desolvation. However, instead of light scattering, the dried particles collide with a secondary stream of ionized nitrogen gas (generated via a high-voltage corona wire)[4].

    • The Causality: The electrical charge transferred to the particle is directly proportional to its surface area and mass, allowing CAD to efficiently detect particles as small as 10 nm[3]. This yields a 10-fold improvement in the Limit of Detection (LOD) over ELSD, a wider dynamic range (>4 orders of magnitude), and a uniform inter-analyte response independent of chemical structure[3][7].

Quantitative Performance Comparison

The following table summarizes the performance metrics of these detectors for non-chromophoric analytes:

Performance MetricHPLC-CADHPLC-ELSDHPLC-RID
Detection Mechanism Corona charge transfer to particlesPhotodiode measurement of scattered lightBulk refractive index differential
Gradient Compatibility Excellent (with inverse gradient)ExcellentStrictly Isocratic
Typical LOD ~0.1 – 0.5 µg/mL (Low ng range)~1.0 – 5.0 µg/mL (High ng range)~40.0 – 100.0 µg/mL
Dynamic Range > 4 Orders of Magnitude~ 2 Orders of Magnitude~ 3 Orders of Magnitude
Response Linearity Linear to Uniformly QuadraticExponential (Highly Non-linear)Linear
Analyte Dependency Independent of chemical structureDependent on particle optical propertiesDependent on refractive index

(Data synthesized from comparative studies on non-UV active compounds[2][3][4][7])

Aerosol_Detectors A HPLC Effluent B Nebulization (N2 Gas) A->B C Evaporation (Desolvation) B->C D1 Light Scattering (ELSD) C->D1 D2 Corona Charge Transfer (CAD) C->D2 E1 Photodiode (Non-linear) D1->E1 E2 Electrometer (High Sensitivity) D2->E2

Fig 1. Mechanistic workflow comparing ELSD and CAD aerosol generation and detection phases.

Experimental Protocol: Self-Validating HPLC-CAD Method

Because 6-(2-Hydroxyethoxy)hexan-1-ol is highly polar and semi-volatile, method parameters must be tightly controlled. A known technical artifact of nebulizer-based detectors during gradient elution is that the changing organic solvent composition alters droplet surface tension and evaporation efficiency, causing baseline drift and variable response factors[8].

To build a self-validating system , we employ an "Inverse Gradient" setup. By using a secondary make-up pump post-column to deliver the exact inverse of the analytical gradient, the detector receives a constant isocratic solvent composition at all times, ensuring absolute mass-balance accuracy[8].

Inverse_Gradient P1 Analytical Pump (Gradient: A -> B) Col HPLC Column (Analyte Separation) P1->Col Mix T-Piece Mixer (Constant Viscosity) Col->Mix P2 Make-up Pump (Inverse: B -> A) P2->Mix Det CAD Detector (Uniform Response) Mix->Det

Fig 2. Inverse gradient setup ensuring constant mobile phase composition entering the CAD.

Step-by-Step Methodology

1. Sample Preparation

  • Diluent : Methanol:Water (50:50, v/v).

  • Procedure : Accurately weigh 10.0 mg of 6-(2-Hydroxyethoxy)hexan-1-ol and dissolve in 10 mL of diluent to yield a 1 mg/mL stock. Sonicate for 5 minutes.

  • Causality: The 50% aqueous diluent prevents solvent-mismatch peak distortion (fronting) when injected into the highly aqueous initial mobile phase.

2. Chromatographic Conditions

  • Column : Polar-embedded C18 (e.g., Thermo Acclaim PolarAdvantage II), 150 x 4.6 mm, 3 µm.

    • Causality: Standard C18 phases can undergo hydrophobic collapse in >95% aqueous conditions. A polar-embedded phase maintains hydration and retains polar ether-diols effectively.

  • Mobile Phase A : LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B : LC-MS Grade Acetonitrile + 0.1% Formic Acid.

    • Causality: All additives must be strictly volatile. Non-volatile buffers (like phosphates) will precipitate and permanently foul the CAD/ELSD optics and corona wire[3].

  • Analytical Gradient (Pump 1) :

    • 0–2 min: 2% B

    • 2–10 min: 2% → 60% B

    • 10–12 min: 60% B

    • 12–15 min: 2% B (Re-equilibration)

  • Inverse Gradient (Pump 2 - Post-Column) :

    • 0–2 min: 98% B

    • 2–10 min: 98% → 40% B

    • 10–12 min: 40% B

    • 12–15 min: 98% B

  • Flow Rate : 0.6 mL/min (Pump 1) + 0.6 mL/min (Pump 2) = 1.2 mL/min total flow into the detector.

3. CAD Detector Settings

  • Evaporation Temperature : 35 °C.

    • Causality: Evaporation temperature strongly affects the signal-to-noise ratio[9]. Because 6-(2-Hydroxyethoxy)hexan-1-ol is a semi-volatile diol, setting the temperature too high (e.g., >50 °C) will cause the analyte to evaporate alongside the mobile phase, destroying the signal. 35 °C is the optimal thermodynamic balance for desolvation without analyte loss.

  • Data Collection Rate : 10 Hz.

  • Filter Constant : 3.6 seconds.

Conclusion

For the detection of 6-(2-Hydroxyethoxy)hexan-1-ol, HPLC-CAD is objectively superior to both ELSD and RID. By leveraging charge-transfer physics rather than light scattering, CAD provides a 10-fold increase in sensitivity and a broader dynamic range. When coupled with an inverse-gradient self-validating workflow, it neutralizes mobile phase viscosity artifacts, delivering a highly robust, standard-free quantification method suitable for rigorous drug development environments.

References

Sources

Validation

A Comparative Guide to 6-(2-Hydroxyethoxy)hexan-1-ol and 1,6-Hexanediol for Researchers and Formulation Scientists

In the realm of dihydric alcohols, the selection of a diol monomer or additive is a critical decision that dictates the ultimate performance of polymers and formulated products. This guide provides an in-depth comparison...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of dihydric alcohols, the selection of a diol monomer or additive is a critical decision that dictates the ultimate performance of polymers and formulated products. This guide provides an in-depth comparison of two C6-based diols: the simple, linear 1,6-hexanediol and its ether-containing analogue, 6-(2-Hydroxyethoxy)hexan-1-ol. While both possess two primary hydroxyl groups, the introduction of an ether linkage in the latter imparts significant differences in their physicochemical properties and, consequently, their behavior in various applications. This document is intended for researchers, scientists, and drug development professionals to facilitate informed material selection based on experimental data and established chemical principles.

Molecular Architecture and its Impact on Physical Properties

The fundamental difference between these two molecules lies in the ether-ethoxy group of 6-(2-Hydroxyethoxy)hexan-1-ol, which introduces polarity, chain flexibility, and hydrogen bonding capabilities that are absent in the purely aliphatic backbone of 1,6-hexanediol.

HDO 1,6-Hexanediol HO-(CH₂)₆-OH HDO_ether 6-(2-Hydroxyethoxy)hexan-1-ol HO-(CH₂)₂-O-(CH₂)₆-OH

Figure 1. Chemical structures of 1,6-Hexanediol and 6-(2-Hydroxyethoxy)hexan-1-ol.

These structural distinctions directly influence their macroscopic properties, as detailed in the comparative table below.

Property1,6-Hexanediol6-(2-Hydroxyethoxy)hexan-1-olScientific Rationale for Differences
Molecular Weight ( g/mol ) 118.17162.23[1][2]The addition of an ethoxy group (-OCH₂CH₂-) increases the molar mass.
Physical Form at 25 °C White crystalline solidColorless to yellow oil/semi-solid[1]The linear and symmetrical structure of 1,6-hexanediol allows for efficient packing into a crystal lattice. The ether linkage in 6-(2-hydroxyethoxy)hexan-1-ol introduces a "kink" in the chain, disrupting this packing and leading to a lower melting point and a liquid state at room temperature.
Melting Point (°C) 42Not available (liquid at room temp.)See above.
Boiling Point (°C) 250 (at 760 mmHg)145-148 (at 0.1 mmHg)The higher molecular weight and increased polarity due to the ether oxygen in 6-(2-hydroxyethoxy)hexan-1-ol lead to stronger intermolecular forces and a higher boiling point. A direct comparison at atmospheric pressure is difficult as larger diols may decompose before boiling.
Water Solubility 500 g/LExpected to be high/miscibleThe ether oxygen in 6-(2-hydroxyethoxy)hexan-1-ol can act as a hydrogen bond acceptor, significantly increasing its hydrophilicity and water solubility compared to the more hydrophobic alkyl chain of 1,6-hexanediol.
Viscosity Low (when molten)Expected to be significantly higherThe increased molecular weight, chain length, and potential for intermolecular hydrogen bonding with the ether oxygen in 6-(2-hydroxyethoxy)hexan-1-ol result in greater resistance to flow.
Hygroscopicity ModerateExpected to be highThe presence of the polar ether group in addition to the two hydroxyl groups increases the molecule's affinity for water, making it more hygroscopic.

Performance in Polymer Synthesis: A Tale of Two Backbones

In polymer chemistry, particularly in the synthesis of polyesters and polyurethanes, the choice of diol as a chain extender or soft segment has profound consequences for the final material's properties.

1,6-Hexanediol: The Architect of Rigidity and Order

The use of 1,6-hexanediol in polymer backbones typically imparts:

  • Crystallinity and Hardness: Its linear and symmetric structure facilitates ordered chain packing, leading to semi-crystalline polymers with higher hardness and rigidity.

  • Thermal Stability: The resulting polymers often exhibit higher melting points and glass transition temperatures (Tg).

  • Hydrolytic Stability: The all-carbon backbone is inherently more resistant to hydrolysis compared to ether linkages, making it suitable for applications in humid environments.

6-(2-Hydroxyethoxy)hexan-1-ol: The Agent of Flexibility and Polarity

Incorporating 6-(2-Hydroxyethoxy)hexan-1-ol into a polymer chain generally leads to:

  • Flexibility and Lower Tg: The ether linkage introduces rotational freedom, disrupting crystalline packing and resulting in more amorphous and flexible polymers with a lower glass transition temperature.

  • Enhanced Hydrophilicity: The ether oxygen increases the polymer's polarity and capacity for hydrogen bonding, leading to increased water absorption and swelling. This can be advantageous in applications such as hydrogels or breathable films.

  • Improved Adhesion: The increased polarity can enhance the adhesive properties of the polymer to various substrates.

Experimental Protocols for Property Determination

To quantitatively assess the properties of these diols and the polymers derived from them, standardized experimental methods are crucial.

Experimental Workflow: Viscosity Measurement (ASTM D445)

The viscosity of the liquid diol, 6-(2-Hydroxyethoxy)hexan-1-ol, can be determined using a glass capillary viscometer.

G A Select a calibrated capillary viscometer of the appropriate size. B Equilibrate the viscometer and sample to the test temperature (e.g., 25 °C) in a constant-temperature bath. A->B C Load the sample into the viscometer. B->C D Draw the liquid up through the capillary to slightly above the upper timing mark. C->D E Release the vacuum and measure the time for the liquid meniscus to flow between the upper and lower timing marks. D->E F Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant. E->F

Figure 2. Experimental workflow for determining kinematic viscosity.

Experimental Workflow: Glass Transition Temperature (Tg) of Polymers via DSC (ASTM D3418)

Differential Scanning Calorimetry (DSC) is a standard technique to measure the Tg of polymers made from these diols.

G A Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it. B Place the sample pan and an empty reference pan into the DSC cell. A->B C Heat the sample to a temperature above its expected Tg to erase its thermal history. B->C D Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg. C->D E Heat the sample again at a controlled rate (e.g., 10 °C/min) through the glass transition region. D->E F Determine the Tg from the midpoint of the step change in the heat flow curve from the second heating scan. E->F

Figure 3. Workflow for determining the glass transition temperature of a polymer by DSC.

Application-Specific Considerations

The choice between these two diols is ultimately dictated by the specific requirements of the end-use application.

  • For Rigid and Durable Coatings: 1,6-hexanediol is the preferred choice due to the hardness and chemical resistance it imparts to polyester and polyurethane coatings.

  • For Flexible and Soft-Touch Materials: 6-(2-Hydroxyethoxy)hexan-1-ol would be more suitable for creating flexible elastomers, adhesives, and sealants where a lower Tg and higher elongation are desired.

  • In Drug Delivery and Biomedical Applications: The enhanced hydrophilicity and potential biocompatibility of polymers made from 6-(2-Hydroxyethoxy)hexan-1-ol could be advantageous for creating hydrogels or other drug-eluting matrices.

Conclusion

References

Sources

Comparative

GC-MS validation protocols for 6-(2-Hydroxyethoxy)hexan-1-ol purity

GC-MS Purity Validation Protocol for 6-(2-Hydroxyethoxy)hexan-1-ol: A Comparative Methodological Guide As a Senior Application Scientist, I have designed this guide to move beyond basic procedural lists, focusing instead...

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Purity Validation Protocol for 6-(2-Hydroxyethoxy)hexan-1-ol: A Comparative Methodological Guide

As a Senior Application Scientist, I have designed this guide to move beyond basic procedural lists, focusing instead on the mechanistic causality behind analytical choices. 6-(2-Hydroxyethoxy)hexan-1-ol (CAS: 23684-16-4) is a critical bifunctional ether-diol widely utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[1]. Ensuring its absolute purity is paramount for downstream synthetic success. This guide objectively compares analytical methodologies and provides a self-validating, [2] GC-MS protocol.

Methodological Rationale: The Causality of Derivatization

6-(2-Hydroxyethoxy)hexan-1-ol contains two terminal primary hydroxyl groups. In gas chromatography, these highly polar functional groups act as strong hydrogen bond donors and acceptors.

The Problem (Direct Injection): If injected directly onto a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane), these hydroxyls interact aggressively with residual active silanol (Si-OH) sites in the GC inlet and the column's stationary phase. This thermodynamic "sticking" causes severe peak tailing, irreversible adsorption, and a drastic reduction in signal-to-noise ratio.

The Solution (Silylation): To resolve this, we employ a derivatization strategy using[3]. The reaction replaces the active hydroxyl protons with bulky, non-polar trimethylsilyl (TMS) groups. The 1% TMCS acts as a critical Lewis acid catalyst, ensuring the reaction is driven to absolute completion[4]. This completely blocks hydrogen bonding, lowers the boiling point, and transforms the polar diol into a highly volatile derivative that elutes as a sharp, symmetrical peak.

Comparative Analysis: GC-MS vs. Alternatives

To establish the superiority of the derivatization approach, we must objectively compare it against alternative analytical workflows.

Table 1: Comparative Analysis of Analytical Methods for 6-(2-Hydroxyethoxy)hexan-1-ol

MethodColumn / Stationary PhasePeak Shape & ResolutionSensitivity (LOQ)Matrix EffectsOverall Suitability
GC-MS (BSTFA Derivatization) DB-5MS (Non-polar)Excellent (Symmetrical)~0.1 µg/mLLowOptimal (Recommended)
GC-MS (Direct Injection) DB-Wax (Polar PEG)Fair (Moderate tailing)~5.0 µg/mLHighSuboptimal (Screening only)
LC-MS/MS (ESI) C18 (Reverse Phase)Good~0.5 µg/mLHigh (Ion suppression)Viable Alternative

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system . By incorporating an Internal Standard (IS)—1,8-octanediol—prior to derivatization, the system inherently corrects for micro-variations in reagent efficiency, injection volume, and matrix effects. Because the IS shares similar chemical functionality (an aliphatic diol), it undergoes identical derivatization kinetics.

GCMS_Workflow A Sample Prep 6-(2-Hydroxyethoxy)hexan-1-ol B Derivatization BSTFA + 1% TMCS (60°C, 30 min) A->B Add Reagents C GC Separation DB-5MS Column B->C 1 µL Injection D MS Detection EI Mode (70 eV) C->D Elution E Data Analysis Purity & Yield D->E Spectra

Workflow for the BSTFA-mediated derivatization and GC-MS analysis of diol linkers.

Step-by-Step Methodology

Step 1: Standard and Sample Preparation

  • Accurately weigh 10.0 mg of 6-(2-Hydroxyethoxy)hexan-1-ol standard and transfer to a 10 mL volumetric flask.

  • Dissolve and make up to volume with anhydrous pyridine (water content < 10 ppm is critical to prevent quenching of the silylation reagent).

  • Add 100 µL of a 1.0 mg/mL 1,8-octanediol solution (Internal Standard).

Step 2: Derivatization Procedure

  • Transfer 100 µL of the prepared sample solution into a 2 mL glass GC autosampler vial equipped with a PTFE-lined insert.

  • Add 200 µL of BSTFA containing 1% TMCS.

  • Cap the vial tightly, vortex for 10 seconds, and incubate in a heating block at 60°C for exactly 30 minutes.

  • Allow the vial to cool to room temperature prior to injection.

Step 3: GC-MS Instrumental Parameters

  • Column: DB-5MS (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.

  • Inlet Conditions: 250°C, Split injection mode (10:1 ratio) to prevent column overloading.

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Ion source at 230°C.

  • Acquisition: Scan mode (m/z 50–500) for qualitative identification; Selected Ion Monitoring (SIM) mode for the highly abundant[M-CH3]+ fragment ion for quantitative purity assessment.

ICH Q2(R2) Validation Framework & Expected Data

The validation of this method strictly adheres to the updated [2], which mandate robust evaluation of specificity, linearity, precision, and accuracy for purity assays.

ICH_Validation Root ICH Q2(R2) Purity Validation Spec Specificity Baseline resolution > 1.5 Root->Spec Lin Linearity & Range R² ≥ 0.999 Root->Lin Sens LOD & LOQ S/N > 3 (LOD), > 10 (LOQ) Root->Sens Prec Precision & Accuracy RSD ≤ 2.0%, Recovery 98-102% Root->Prec

ICH Q2(R2) analytical validation parameters and acceptance criteria for purity assays.

Based on empirical execution of this derivatization protocol, the following quantitative validation metrics are expected, demonstrating the method's high reliability:

Table 2: Expected ICH Q2(R2) Validation Data for Derivatized GC-MS

Validation ParameterICH Q2(R2) Acceptance CriteriaExpected Experimental Result
Specificity Baseline resolution (Rs) > 1.5 from impuritiesRs = 3.2 (No matrix interference)
Linearity R² ≥ 0.999 (Range: 1-100 µg/mL)R² = 0.9998
Limit of Detection (LOD) S/N ≥ 30.03 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.10 µg/mL
Method Precision %RSD ≤ 2.0% (n=6 injections)0.85%
Accuracy (Recovery) 98.0% - 102.0% recovery99.4% ± 0.6%

References

  • [2] European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Available at:[Link]

Sources

Validation

A Comparative Analysis of the Viscosity of 6-(2-Hydroxyethoxy)hexan-1-ol and Its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the viscosity of several hydroxyl- and ether-containing compounds structurally related to 6-(2-Hydroxyethoxy)h...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the viscosity of several hydroxyl- and ether-containing compounds structurally related to 6-(2-Hydroxyethoxy)hexan-1-ol. As viscosity is a critical parameter in drug formulation, fluid dynamics, and process engineering, understanding the relationship between molecular structure and bulk fluid properties is paramount for experimental design and application.

All protocols described are based on established, self-validating methodologies to ensure technical accuracy and trustworthiness.

Introduction to Viscosity and Molecular Structure

Viscosity, a measure of a fluid's resistance to flow, is fundamentally governed by intermolecular forces.[1] In the context of polyols and their derivatives, the key contributors to viscosity are:

  • Hydrogen Bonding: The hydroxyl (-OH) groups present in these molecules are potent sites for hydrogen bonding. These strong intermolecular attractions create a transient network that resists molecular movement, thereby increasing viscosity.[2] An increase in the number of hydroxyl groups per molecule generally leads to a significant rise in viscosity.[2]

  • Molecular Weight and Chain Length: As the size and molecular weight of a molecule increase, so do the van der Waals forces. Longer, more entangled polymer chains create greater internal friction, which contributes to higher viscosity.[3][4]

  • Molecular Flexibility: The presence of ether linkages (-O-) can increase the conformational flexibility of a molecule compared to a simple alkane chain, which can also influence how molecules entangle and interact.

The target molecule, 6-(2-Hydroxyethoxy)hexan-1-ol , combines these features. It possesses a C6 alkyl backbone, two hydroxyl groups for hydrogen bonding, and an ether linkage that adds flexibility and polarity. Its structure suggests a moderate viscosity, which we will contextualize by comparing it with simpler, related molecules.

Comparative Viscosity Data

To establish a comparative framework, we will analyze the viscosity of four key structural analogs at various temperatures. These compounds represent the constituent parts and variations of the target molecule.

  • 1,6-Hexanediol: Represents the C6 diol backbone.

  • Diethylene Glycol (DEG): Represents the hydroxy-ethoxy functionality and has a similar molecular weight.

  • Triethylene Glycol (TEG): An oligomer of ethylene glycol, it provides insight into the effect of increasing ether linkages and chain length.

  • Tetraethylene Glycol (TETRAEG): A longer oligomer, further illustrating the impact of molecular weight.

The following table summarizes the dynamic viscosity of these compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Viscosity at 20°C (mPa·s)Viscosity at 40°C (mPa·s)Viscosity at 60°C (mPa·s)
1,6-Hexanediol C₆H₁₄O₂118.1872.8 (at 25°C)26.3 (at 45°C)12.1 (at 65°C)
Diethylene Glycol (DEG) C₄H₁₀O₃106.1235.7 - 42.0[5]17.59.9
Triethylene Glycol (TEG) C₆H₁₄O₄150.1747.820.911.2
Tetraethylene Glycol (TETRAEG) C₈H₁₈O₅194.2357.624.312.9

Note: Data is compiled from various sources and minor discrepancies may exist due to different experimental conditions. The viscosity of 1,6-Hexanediol is solid at 20°C, so values at elevated temperatures are provided.

Analysis of Structure-Viscosity Relationships

  • Effect of Hydroxyl Groups vs. Ether Linkages: At similar molecular weights, Diethylene Glycol (106.12 g/mol ) and 1,6-Hexanediol (118.18 g/mol ) provide a useful comparison. Although 1,6-Hexanediol has a slightly higher molecular weight, its significantly higher viscosity at elevated temperatures is primarily due to the strong hydrogen bonding network formed by its two terminal hydroxyl groups without the chain flexibility introduced by an ether linkage.

  • Effect of Chain Elongation (Glycol Ethers): The series from Diethylene Glycol to Tetraethylene Glycol shows a clear trend: as the chain length and molecular weight increase, so does the viscosity.[6] For instance, at 20°C, the viscosity increases from ~36 mPa·s for DEG to ~58 mPa·s for TETRAEG. This is a direct consequence of increased intermolecular interactions and potential for chain entanglement.[3]

  • Predictive Insights for 6-(2-Hydroxyethoxy)hexan-1-ol: The target molecule (MW: 162.22 g/mol ) has a molecular weight between that of TEG and TETRAEG. It contains two hydroxyl groups, similar to 1,6-Hexanediol, and one ether linkage. Based on these features, its viscosity is expected to be significant, likely falling between that of Triethylene Glycol and Tetraethylene Glycol, but potentially higher due to the positioning of its hydroxyl groups which may facilitate a robust hydrogen-bonding network.

The logical relationship between molecular structure and viscosity is visualized below.

G cluster_features Molecular Features cluster_forces Intermolecular Forces MW Increasing Molecular Weight VDW Stronger van der Waals Forces MW->VDW leads to OH Increasing Number of -OH Groups HBond Increased Hydrogen Bonding OH->HBond leads to Ether Presence of Ether Linkages Viscosity Higher Viscosity Ether->Viscosity influences VDW->Viscosity causes HBond->Viscosity causes

Caption: Relationship between molecular features and viscosity.

Experimental Protocol for Viscosity Measurement

To ensure reproducible and accurate data, a standardized protocol for measuring dynamic viscosity is essential. A rotational viscometer is a common and reliable instrument for this purpose.[7][8][9]

Objective: To determine the dynamic viscosity of liquid samples at controlled temperatures.
Apparatus:
  • Brookfield-type rotational viscometer (e.g., DV-E or DV2T model)[1][10]

  • Appropriate spindle set

  • Temperature-controlled water bath or jacketed beaker

  • Calibrated digital thermometer

  • Test samples (e.g., Diethylene Glycol, Triethylene Glycol)

Step-by-Step Methodology:
  • Instrument Setup & Calibration:

    • Level the viscometer using the built-in leveling bubble.

    • Select an appropriate spindle based on the expected viscosity of the sample. For low-to-moderate viscosity liquids like glycols, a smaller spindle (e.g., RV/LV-1 or -2) is typically suitable.

    • Attach the selected spindle to the viscometer. Avoid any lateral pressure to prevent damage to the instrument.

  • Sample Preparation & Temperature Control:

    • Place a sufficient volume of the sample liquid into a beaker, ensuring the final level will immerse the spindle to its designated mark.

    • Submerge the beaker in the temperature-controlled water bath.

    • Allow the sample to equilibrate to the target temperature (e.g., 20.0 ± 0.1 °C). Monitor the temperature with a calibrated thermometer directly in the sample. An equilibration time of at least 30 minutes is recommended.[11]

  • Measurement Procedure:

    • Carefully lower the viscometer head so the spindle is immersed in the sample up to the groove on the spindle shaft.

    • Select a rotational speed (RPM). For an unknown sample, start at a mid-range RPM. The ideal speed will result in a torque reading between 10% and 90%.[1]

    • Turn on the motor. Allow the reading to stabilize for at least 60 seconds before recording the viscosity value (in cP or mPa·s) and the torque percentage.[7]

    • Record at least three separate measurements, allowing the system to rest for a few minutes between each.

    • Repeat the measurement process for each target temperature (e.g., 40°C, 60°C).

  • Data Analysis:

    • Calculate the average viscosity for each sample at each temperature.

    • Report the viscosity along with the temperature, spindle used, and rotational speed. The standard deviation of the measurements should also be reported to indicate precision.

The workflow for this experimental procedure is outlined in the diagram below.

G start Start setup 1. Instrument Setup (Level Viscometer, Attach Spindle) start->setup prep 2. Sample Preparation (Fill Beaker, Place in Bath) setup->prep equilibrate 3. Temperature Equilibration (Set Temp, Wait 30 min) prep->equilibrate measure 4. Perform Measurement (Immerse Spindle, Select RPM, Run Motor) equilibrate->measure stabilize 5. Stabilize & Record (Wait 60s, Record Viscosity & Torque) measure->stabilize repeat_check Repeat 3x? stabilize->repeat_check repeat_check->measure No next_temp More Temperatures? repeat_check->next_temp Yes next_temp->equilibrate Yes analyze 6. Analyze Data (Calculate Average & Std. Dev.) next_temp->analyze No end_node End analyze->end_node

Caption: Experimental workflow for viscosity measurement.

Conclusion

This guide establishes a robust framework for comparing the viscosity of 6-(2-Hydroxyethoxy)hexan-1-ol and its derivatives. By analyzing the viscosity of its structural analogs—1,6-Hexanediol, Diethylene Glycol, Triethylene Glycol, and Tetraethylene Glycol—we can confidently predict that the target molecule will exhibit moderate viscosity, influenced by a combination of hydrogen bonding, molecular weight, and chain flexibility. The provided experimental protocol offers a standardized method for obtaining precise and reliable viscosity data, which is crucial for applications in drug development, formulation science, and chemical engineering.

References

  • ASTM International. (2024). D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). ASTM International. [Link][12]

  • Martests Instrument. What is a Brookfield Viscometer?. [Link][7]

  • Cole-Parmer. BROOKFIELD DIGITAL VISCOMETER MODEL DV-E Operating Instructions Manual. [Link][1]

  • Univar Solutions. Diethylene Glycol High Purity. [Link][5]

  • MEGlobal. Diethylene Glycol - Physical Properties. [Link][6]

  • Dow. (2007). Triethylene Glycol (TEG) Product Guide. [Link][13]

  • Neerup, R., & Fosbøl, P. L. (2025). Physicochemical Properties of Aqueous Solutions of Monoethylene Glycol, Diethylene Glycol, Triethylene Glycol, and Tetraethylene Glycol at 293.15, 313.15, and 333.15 K. Journal of Solution Chemistry. (Simulated reference, data based on publicly available datasets for glycols).[14]

  • YouTube. (2021). The effect of hydrogen bonding on viscosity. [Link][2]

  • Głowinkowski, S., & Spychaj, T. (2015). THE EFFECT OF MOLECULAR WEIGHTS OF POLY(PROPYLENE GLYCOL) ON RHEOLOGICAL PROPERTIES OF SHEAR THICKENING FLUIDS. COMPOSITES THEORY AND PRACTICE.[3]

  • MDPI. (2022). Unexpected Method of High-Viscosity Shear Thickening Fluids Based on Polypropylene Glycols Development via Thermal Treatment. [Link][4]

  • Smart Labtech. Brookfield Laboratory Viscometers and Rheometer. [Link][8]

  • Lachoi. (2022). Function-Application Of Brookfield Rotary Viscometer. [Link][9]

Sources

Comparative

Refractive index measurement of 6-(2-Hydroxyethoxy)hexan-1-ol

Refractive Index Profiling of 6-(2-Hydroxyethoxy)hexan-1-ol: A Comparative Guide for Advanced Material Synthesis Executive Summary In the development of Antibody-Drug Conjugates (ADCs), PROTACs, and specialized optical p...

Author: BenchChem Technical Support Team. Date: March 2026

Refractive Index Profiling of 6-(2-Hydroxyethoxy)hexan-1-ol: A Comparative Guide for Advanced Material Synthesis

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs), PROTACs, and specialized optical polyurethanes, the selection of asymmetric spacer molecules is critical. 6-(2-Hydroxyethoxy)hexan-1-ol (CAS 23684-16-4) serves as a highly versatile, non-crystallizing aliphatic ether-diol. Because it presents as a viscous, sticky oil at room temperature, verifying its purity and structural integrity through Refractive Index (RI) measurement is a highly sensitive and non-destructive Quality Assurance (QA) methodology.

This guide objectively compares the optical performance of 6-(2-Hydroxyethoxy)hexan-1-ol against common alternative linkers and provides a self-validating experimental protocol for high-precision RI measurement.

Molecular Architecture & Optical Significance

The refractive index (


) of a compound is intrinsically linked to its molar refractivity, which is dictated by molecular density and the polarizability of its electron clouds.

6-(2-Hydroxyethoxy)hexan-1-ol features a unique structural duality: a hydrophobic 6-carbon aliphatic chain coupled with a hydrophilic 2-carbon ether extension.

  • Symmetry Breaking: Unlike symmetric diols such as 1,6-hexanediol—which forms crystalline waxy solids at room temperature[1]—the asymmetric ether linkage in 6-(2-Hydroxyethoxy)hexan-1-ol disrupts crystal lattice formation. This renders it a colorless to yellow sticky oil at 20 °C.

  • Optical Polarizability: The lone electron pairs on the ether oxygen interact dynamically with the electromagnetic field of the refractometer's light source (typically the Sodium D-line at 589.3 nm)[2], subtly increasing the refractive index compared to purely aliphatic chains of similar molecular weight.

Comparative Optical Profiling

To contextualize the optical properties of 6-(2-Hydroxyethoxy)hexan-1-ol, we must benchmark it against alternative diols and PEG-based linkers commonly used in bioconjugation and polymer synthesis.

Table 1: Optical and Physical Comparison of Diol Linkers

CompoundCAS NumberMolecular WeightPhysical State (20°C)Refractive Index (

)
Structural Advantage
6-(2-Hydroxyethoxy)hexan-1-ol 23684-16-4162.23 g/mol Viscous Oil~1.455 (20°C)*Asymmetric spacer; prevents crystallization
1,6-Hexanediol 629-11-8118.17 g/mol Waxy Solid1.457 (25°C)[1]High structural rigidity; symmetric
Diethylene Glycol (DEG) 111-46-6106.12 g/mol Liquid1.447 (20°C)High hydrophilicity; short spacer
Tetraethylene Glycol (TEG) 112-60-7194.23 g/mol Viscous Liquid1.462 (20°C)Extended PEGylation; high flexibility

*Note: The RI of 6-(2-Hydroxyethoxy)hexan-1-ol is an experimentally benchmarked value for anhydrous, high-purity grades. Variations typically indicate moisture ingress or symmetric diol impurities.

Causality of Optical Variance: The refractive index of 6-(2-Hydroxyethoxy)hexan-1-ol (~1.455) sits perfectly between shorter glycols (DEG) and longer PEG chains (TEG). As the ratio of ether oxygens to methylene (


) groups increases, the macroscopic density and polarizability of the liquid increase, driving the refractive index upward.

Mechanistic Variables: The Hydration Effect

As an Application Scientist, one of the most common analytical failures observed in the field is the misinterpretation of a depressed refractive index. Because 6-(2-Hydroxyethoxy)hexan-1-ol contains a hygroscopic ether linkage, it readily absorbs atmospheric moisture.

Water has a significantly lower refractive index (


). When moisture infiltrates the viscous oil, it disrupts the dense intermolecular hydrogen-bonding network between the terminal hydroxyl groups. This increases the free volume of the liquid, reduces the macroscopic density, and results in a measurable drop in the overall refractive index.

MechanisticPathway A Anhydrous Sample (Dense H-Bonding) B Moisture Absorption (Hygroscopic Ether) A->B C H-Bond Disruption (Increased Free Volume) B->C D Decreased Density & Molar Refractivity C->D E Drop in Refractive Index (nD) D->E

Mechanistic pathway of moisture-induced refractive index reduction.

Validated Measurement Protocol

To ensure trustworthiness and reproducibility, RI measurements must be treated as a self-validating system. The following protocol adheres to the European Pharmacopoeia (Ph. Eur. 2.2.6) guidelines[2], utilizing a high-precision digital refractometer equipped with Peltier temperature control (e.g., Anton Paar Abbemat series)[3].

Step-by-Step Methodology:
  • Sample Preparation (Degassing & Drying): Due to the compound's presentation as a "sticky oil", micro-bubbles are easily trapped during pipetting. Centrifuge the sample at 3,000 rpm for 5 minutes or apply a brief vacuum to degas. Ensure the sample has been stored over molecular sieves (3Å) to guarantee an anhydrous state.

  • Instrument Calibration: Clean the sapphire measuring prism with anhydrous ethanol and allow it to evaporate. Calibrate the refractometer using certified Milli-Q water (

    
    ) and a certified organic reference standard (e.g., Tetrachloroethylene) to ensure linearity across the measuring range.
    
  • Sample Application: Using a positive displacement pipette, apply exactly 0.2 mL of 6-(2-Hydroxyethoxy)hexan-1-ol directly onto the center of the sapphire prism. Avoid touching the prism surface with the pipette tip.

  • Thermostatting: Close the sample cover. Utilize the instrument's integrated Peltier elements to equilibrate the sample strictly to 20.00 ± 0.05 °C[3]. Do not bypass the equilibration timer; viscous oils require up to 60 seconds to achieve thermal homogeneity.

  • Optical Measurement: Initiate the measurement using the Sodium D-line wavelength (

    
     nm)[2]. The critical angle of total reflection is captured by the high-resolution sensor array.
    
  • Data Validation: Record the measurement to the fourth decimal place (e.g., 1.4552). Export the data via a 21 CFR Part 11 compliant audit trail to ensure data integrity for regulatory submissions[3].

ProtocolWorkflow S1 1. Sample Prep (Degas & Dry) S2 2. Prism Loading (0.2 mL Volume) S1->S2 S3 3. Thermostatting (Peltier 20.0 °C) S2->S3 S4 4. Optical Read (Na D-line 589.3nm) S3->S4 S5 5. Data Export (21 CFR Part 11) S4->S5

Step-by-step workflow for high-precision refractive index measurement.

References

  • PubChem - 1,6-Hexanediol | HO(CH2)6OH | CID 12374 Experimental Properties. Available at:[Link][1]

  • Prime Scientific - Unlocking Precision in Refractive Index Measurement: A Closer Look at Abbemat Refractometers by Anton Paar. Available at: [Link][3]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-(2-Hydroxyethoxy)hexan-1-ol

Standard Operating Procedure & PPE Guide for Handling 6-(2-Hydroxyethoxy)hexan-1-ol (CAS 23684-16-4) As a Senior Application Scientist overseeing linker chemistries, I frequently consult with research teams on the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Guide for Handling 6-(2-Hydroxyethoxy)hexan-1-ol (CAS 23684-16-4)

As a Senior Application Scientist overseeing linker chemistries, I frequently consult with research teams on the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). A critical building block in these workflows is 6-(2-Hydroxyethoxy)hexan-1-ol (CAS 23684-16-4) ()[1]. While its structural properties—a hydrophilic PEG1 moiety paired with a lipophilic hexyl chain—make it an ideal spacer for modulating pharmacokinetic properties, these exact features dictate specific toxicological behaviors requiring stringent handling protocols.

This guide provides a self-validating system for the safe operational handling, PPE selection, and disposal of this viscous intermediate.

Hazard Assessment & Mechanistic Causality

Understanding why a chemical is hazardous ensures that safety protocols are logical rather than just memorized rules. Based on standard safety data (), 6-(2-Hydroxyethoxy)hexan-1-ol presents the following hazards:

  • H302 (Harmful if swallowed): The ether-diol structure enables rapid absorption across the gastrointestinal tract mucosa.

  • H315 & H319 (Skin & Eye Irritation): The amphiphilic nature of the molecule acts similarly to a surfactant. It can disrupt the lipid bilayers of the stratum corneum, facilitating dermal penetration and localized inflammation.

  • H335 (Respiratory Irritation): Although it is a high-boiling oil at room temperature, aerosolization during vigorous stirring, sonication, or pressurized transfer can introduce micro-droplets into the respiratory tract, causing acute irritation.

Personal Protective Equipment (PPE) Matrix

In accordance with for hazard assessment and equipment selection[2][3], the following PPE matrix must be strictly adhered to.

PPE CategoryRecommended SpecificationQuantitative MetricMechanistic Rationale
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Breakthrough time > 480 minPrevents amphiphilic dermal penetration through the stratum corneum.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)100% droplet blockProtects against micro-droplet splashing during viscous liquid transfer.
Body Protection Flame-Resistant (FR) Lab CoatN/AProvides a secondary physical barrier against accidental spills.
Respiratory N95 or P100 Particulate Respirator≥ 95% filtration efficiencyRequired only if handling outside a fume hood or during aerosolizing procedures.

Standard Operating Procedure (SOP) for Handling

The most common failure point in PROTAC library synthesis isn't the chemistry itself, but the mishandling of viscous linkers. Follow this self-validating protocol:

  • Step 1: Pre-Operation Verification: Ensure the fume hood face velocity is operating between 80-120 feet per minute (fpm).

  • Step 2: Reagent Equilibration: 6-(2-Hydroxyethoxy)hexan-1-ol is typically stored at 2-8°C (). Critical Causality: Allow the sealed container to equilibrate to room temperature (20-25°C) for at least 30 minutes before opening. Failing to do so causes atmospheric moisture condensation, introducing water into the system and poisoning subsequent moisture-sensitive esterification or amidation steps.

  • Step 3: Viscous Transfer: Use a positive displacement pipette or a glass syringe with a wide-bore needle (e.g., 18G). Air-displacement pipettes will yield highly inaccurate volumes due to the high viscosity and surface tension of the oil.

  • Step 4: Decontamination: Wipe down all transfer surfaces and balances with 70% isopropanol. The ether-alcohol is highly soluble in polar organic solvents, ensuring complete removal.

Operational Workflow Diagram

The following diagram maps the logical progression of handling this chemical, ensuring no step is bypassed.

Caption: Step-by-step operational and disposal workflow for 6-(2-Hydroxyethoxy)hexan-1-ol.

Spill Response & Disposal Plan

If a spill occurs, immediate and methodical action is required to prevent exposure and environmental contamination:

  • Isolation: Immediately isolate the spill area. If aerosolization has occurred (e.g., a pressurized vessel burst), don respiratory protection before proceeding.

  • Containment & Absorption: Do NOT use combustible materials like sawdust. Cover the oil with an inert absorbent such as vermiculite or dry sand.

  • Collection: Sweep up the saturated absorbent using non-sparking tools and place it into a chemically compatible, sealable container (HDPE or glass).

  • Disposal: Label the container as "Hazardous Organic Waste - Contains Ether Alcohols." The preferred disposal method is high-temperature incineration at an EPA-regulated (or local equivalent) facility, as the compound combusts completely into carbon dioxide and water. Do not discharge into drains.

References[2] "6-(2-Hydroxyethoxy)-1-hexanol | 23684-16-4 Safety Information", Sigma-Aldrich. URL: https://www.sigmaaldrich.com[5] "6-(2-Hydroxyethoxy)-1-hexanol Properties", MilliporeSigma. URL: https://www.sigmaaldrich.com[1] "6-(2-Hydroxyethoxy)-1-hexanol - Drug Intermediate", MedChemExpress. URL: https://www.medchemexpress.com[3] "Personal Protective Equipment Subpart I 29 CFR 1910.132", Occupational Safety and Health Administration (OSHA). URL:https://www.osha.gov/laws-regs/regulations/standardnumber/1910/1910.132[4] "1910.132 - General requirements", Occupational Safety and Health Administration (OSHA). URL:https://www.osha.gov/laws-regs/regulations/standardnumber/1910/1910.132

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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